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  • Product: 2-Chloro-6-fluoro-4-methylaniline
  • CAS: 1260812-48-3

Core Science & Biosynthesis

Foundational

2-Chloro-6-fluoro-4-methylaniline CAS 1260812-48-3 properties

CAS: 1260812-48-3 Formula: C₇H₇ClFN Molecular Weight: 159.59 g/mol [1][2] Executive Summary 2-Chloro-6-fluoro-4-methylaniline is a specialized trisubstituted aromatic amine serving as a high-value scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1260812-48-3 Formula: C₇H₇ClFN Molecular Weight: 159.59 g/mol [1][2]

Executive Summary

2-Chloro-6-fluoro-4-methylaniline is a specialized trisubstituted aromatic amine serving as a high-value scaffold in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its specific 2,6-dihalo substitution pattern , this compound offers a unique combination of steric bulk and electronic modulation.[1] The 2-chloro-6-fluoro motif creates significant torsional strain when coupled to amides or ureas, forcing the aromatic ring into an orthogonal conformation relative to the carbonyl plane.[1] This "molecular twist" is a critical design element for enhancing potency and selectivity in kinase inhibitors and voltage-gated ion channel blockers.[1] Furthermore, the 2,6-disubstitution sterically hinders metabolic N-acetylation, potentially improving the pharmacokinetic half-life of derived drugs.[1]

Chemical Identity & Physical Properties[1][3]

This compound is characterized by a p-toluidine core flanked by mixed halogens (chlorine and fluorine) at the ortho positions relative to the amine.[1]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-Chloro-6-fluoro-4-methylaniline
CAS Number 1260812-48-3
SMILES Cc1cc(F)c(N)c(Cl)c1
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 Da
Appearance Off-white to pale brown solid or viscous oilLow melting point expected due to symmetry breaking.[1][3]
Boiling Point (Pred.) 230–235 °CExtrapolated from 2-chloro-6-methylaniline.[1]
pKa (Conj. Acid) ~2.5–3.0Reduced basicity due to electron-withdrawing F/Cl.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility.[1]

Synthetic Methodologies

The synthesis of CAS 1260812-48-3 requires precise regiocontrol to install the halogen atoms at the 2 and 6 positions while preserving the 4-methyl group.[1]

Route A: Reduction of Nitro Precursor (Primary Industrial Route)

This method is preferred for scale-up due to high regioselectivity.[1] It begins with the nitration of a halotoluene followed by reduction.[1]

Precursor: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene.[1]

Protocol (Iron-Mediated Reduction):

  • Setup: Charge a 3-neck flask with 1-chloro-3-fluoro-5-methyl-2-nitrobenzene (1.0 eq) in Ethanol/Water (4:1 v/v).

  • Activation: Add Iron powder (Fe, 3.5 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).

  • Reaction: Heat to reflux (80 °C) with vigorous mechanical stirring. The reaction is typically complete within 2–4 hours.[1]

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate.

  • Extraction: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the aniline.[1]

Scientific Rationale:

  • Fe/NH₄Cl: Chosen over catalytic hydrogenation (H₂/Pd-C) to prevent accidental de-halogenation .[1] Aryl chlorides and fluorides can be labile under catalytic hydrogenation conditions, especially the C-Cl bond.[1] Iron reduction is chemoselective for the nitro group.[1]

Route B: Electrophilic Halogenation (Laboratory Scale)

Starting from 2-Fluoro-4-methylaniline , a chlorination step is performed.[1]

  • Substrate: 2-Fluoro-4-methylaniline.

  • Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.

  • Mechanism: The amino group strongly activates the ortho and para positions.[1] Since para is blocked by the methyl group and one ortho is blocked by fluorine, chlorination is directed to the remaining ortho position (C6).[1]

  • Risk: Over-chlorination or oxidation of the amine is possible; temperature control (0–25 °C) is critical.[1]

Visualization: Synthetic Workflow

Synthesis Start Precursor: 2-Fluoro-4-methylaniline Intermediate Transition State: Sigma Complex Start->Intermediate Electrophilic Attack (0°C) Reagent Reagent: NCS (1.05 eq) Solvent: DMF Reagent->Intermediate Product Product: 2-Chloro-6-fluoro- 4-methylaniline (CAS 1260812-48-3) Intermediate->Product Proton Loss (Re-aromatization)

Figure 1: Directed electrophilic chlorination pathway for the synthesis of CAS 1260812-48-3.

Structural Applications in Drug Design[1]

The core value of 2-Chloro-6-fluoro-4-methylaniline lies in its ability to dictate molecular conformation and improve metabolic stability.[1]

The "Orthogonal Twist" Effect

In many kinase inhibitors (e.g., Dasatinib analogs), the aniline nitrogen forms a hydrogen bond with the kinase hinge region.[1] When this aniline is coupled to an amide or urea, the steric clash between the 2,6-dihalo substituents and the carbonyl oxygen forces the phenyl ring to rotate out of plane (approx. 70–90°).[1]

  • 2-Chloro vs. 2-Fluoro: The asymmetry (Cl is larger than F) creates a specific "face" for the molecule, allowing for chiral recognition in the protein binding pocket even if the molecule itself is achiral (atropisomerism potential).[1]

Metabolic Blocking

The primary metabolic pathway for anilines is N-acetylation (by NAT1/NAT2 enzymes) or oxidation.[1]

  • Mechanism: The 2,6-substituents create a "steric shield" around the nitrogen, significantly retarding the approach of acetyl-CoA in the NAT active site.[1] This prolongs the in vivo half-life of the drug.[1]

Visualization: Structure-Activity Relationship (SAR)

SAR Center 2-Chloro-6-fluoro-4-methylaniline Core Scaffold F1 2-Chloro & 6-Fluoro: Steric Bulk Center->F1 F2 4-Methyl: Lipophilicity (+LogP) Center->F2 F3 Aniline Nitrogen: Nucleophilic Handle Center->F3 E1 Forces Orthogonal Conformation (High Selectivity) F1->E1 E3 Blocks N-Acetylation (Metabolic Stability) F1->E3 E2 Fills Hydrophobic Pocket (Potency) F2->E2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric advantages of the scaffold.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[1][4]
Blood Toxicity --Potential for Methemoglobinemia .

Specific Handling Protocols:

  • Methemoglobinemia Risk: Like many anilines, this compound can oxidize hemoglobin to methemoglobin.[1] Work in a fume hood. If cyanosis (blue skin/lips) occurs, seek immediate medical attention (Methylene blue is the standard antidote).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Anilines are prone to oxidation (darkening) upon air exposure.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 87-63-8 (Analog: 2-Chloro-6-methylaniline).[1] Retrieved from [Link][1]

Sources

Exploratory

Structural Profiling and Synthetic Utility of 2-Chloro-6-fluoro-p-toluidine in Modern Drug Discovery

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Discipline: Medicinal Chemistry & Synthetic Methodology Executive Summary In the landscape of modern targeted therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Discipline: Medicinal Chemistry & Synthetic Methodology

Executive Summary

In the landscape of modern targeted therapeutics, the precise geometric and electronic tuning of small-molecule pharmacophores is paramount. 2-Chloro-6-fluoro-p-toluidine (also designated as 2-chloro-6-fluoro-4-methylaniline) has emerged as a highly privileged building block in the design of conformationally restricted inhibitors[1]. By leveraging the asymmetric di-ortho substitution pattern (chlorine and fluorine) around an aniline core, medicinal chemists can finely dictate the dihedral angle of N-aryl bonds, a critical factor in the development of targeted covalent inhibitors for mutant GTPases (e.g., KRAS G12C/G12D) and helicases (e.g., WRN)[2],[3].

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with this critical intermediate.

Physicochemical and Structural Profiling

The utility of 2-chloro-6-fluoro-p-toluidine stems from the distinct steric and electronic contributions of its substituents. The fluorine atom provides a strong electronegative inductive effect (-I) with minimal steric penalty (van der Waals radius ~1.47 Å), while the chlorine atom imparts significant steric bulk (radius ~1.75 Å) alongside moderate electron withdrawal[4].

The quantitative structural and physicochemical data are summarized in Table 1 .

Table 1: Physicochemical Properties of 2-Chloro-6-fluoro-p-toluidine

PropertyValue / Description
Chemical Name 2-Chloro-6-fluoro-p-toluidine
IUPAC Nomenclature 2-chloro-6-fluoro-4-methylaniline
CAS Registry Number 1260812-48-3[1]
Molecular Formula C7H7ClFN[4]
Molecular Weight 159.59 g/mol [5]
SMILES String Cc1cc(Cl)c(N)c(F)c1[4]
Appearance Off-white to pale yellow crystalline solid/liquid
Causality in Structural Design

The dual electron-withdrawing nature of the ortho-halogen substituents significantly lowers the pKa of the primary amine. This reduced nucleophilicity makes the amine less reactive toward non-specific electrophiles in biological systems, but perfectly suited for conversion into stable, hydrolysis-resistant amides (such as acrylamides)[6]. Furthermore, the para-methyl group serves as a lipophilic anchor, enhancing hydrophobic interactions within deep protein binding pockets[2].

LogicMap Core 2-Chloro-6-fluoro-p-toluidine Core OrthoCl Ortho-Chlorine (-Cl) Steric Bulk (r = 1.75 Å) Core->OrthoCl OrthoF Ortho-Fluorine (-F) Dipole & H-Bond Acceptor Core->OrthoF ParaMe Para-Methyl (-CH3) Hydrophobic Anchor Core->ParaMe Effect1 Conformational Locking (Atropisomerism) OrthoCl->Effect1 Effect2 Reduced Amine pKa (Hydrolysis Resistance) OrthoCl->Effect2 OrthoF->Effect1 OrthoF->Effect2 Effect3 Enhanced Lipophilic Target Engagement ParaMe->Effect3 Outcome Optimized Covalent Inhibitor (e.g., KRAS G12C/D) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Structure-activity relationship (SAR) logic map for 2-chloro-6-fluoro-p-toluidine substitutions.

Mechanistic Insights in Drug Design

When integrating 2-chloro-6-fluoro-p-toluidine into a drug scaffold, the primary objective is often conformational restriction . Free rotation around the C(aryl)-N bond incurs a high entropic penalty upon binding to a target protein. By flanking the amine with an asymmetric Cl/F pair, rotation is sterically hindered.

When this amine is acylated (e.g., to form a warhead), the resulting molecule exhibits atropisomerism —stable, separable conformers resulting from hindered rotation. This allows medicinal chemists to isolate the specific atropisomer that perfectly aligns the electrophilic warhead with a target nucleophile (such as Cys12 in KRAS G12C), drastically increasing binding affinity and kinetic selectivity[3].

Experimental Protocol: Synthesis of a Covalent Warhead

The following protocol details the conversion of 2-chloro-6-fluoro-p-toluidine into N-(2-chloro-6-fluoro-4-methylphenyl)acrylamide, a ubiquitous motif in covalent kinase and GTPase inhibitors[6].

Causality and Self-Validation in the Protocol

Because the starting aniline is electronically deactivated, standard acylation conditions often lead to poor yields. This protocol utilizes N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without acting as a competing nucleophile. The strict adherence to 0 °C is a self-validating control mechanism: it prevents the highly reactive acryloyl chloride from undergoing unwanted polymerization or di-acylation of the amine. If the temperature control is successful, LC-MS will show a clean +54 Da mass shift (addition of the acryloyl group minus HCl) without a +108 Da (di-acylation) impurity peak.

Step-by-Step Methodology
  • Preparation: Dissolve 2-chloro-6-fluoro-p-toluidine (1.0 equivalent, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a continuous nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equivalents, 20 mmol) to the solution in a single portion. Stir for 5 minutes to ensure homogeneity.

  • Thermal Control & Activation: Cool the reaction flask to exactly 0 °C using an ice-water bath. Dropwise, add acryloyl chloride (1.1 equivalents, 11 mmol) over 15 minutes. Caution: Acryloyl chloride is a potent lachrymator; perform strictly in a fume hood.

  • Reaction Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • In-Process Monitoring: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~160 [M+H]+) is entirely consumed, replaced by the product peak (m/z ~214[M+H]+).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure acrylamide.

SynthWorkflow Start 2-Chloro-6-fluoro-p-toluidine (CAS: 1260812-48-3) Step1 Dissolve in anhydrous DCM under N2 atmosphere Start->Step1 Step2 Add 2.0 eq DIPEA Cool to 0 °C Step1->Step2 Step3 Dropwise addition of 1.1 eq Acryloyl Chloride Step2->Step3 Step4 Stir at RT for 2 hours (Monitor via LC-MS) Step3->Step4 Step5 Aqueous Workup (NaHCO3) & Silica Gel Purification Step4->Step5 Product N-(2-chloro-6-fluoro-4-methylphenyl)acrylamide (Covalent Warhead) Step5->Product

Synthetic workflow for preparing an acrylamide covalent warhead from the aniline precursor.

Analytical Validation Standards

To ensure the structural integrity of the synthesized 2-chloro-6-fluoro-p-toluidine derivatives, rigorous analytical validation is required.

  • Nuclear Magnetic Resonance (1H NMR, CDCl3): The asymmetry of the aromatic ring is the primary diagnostic feature. The meta-protons (H-3 and H-5) will not appear as a simple AB system. The proton adjacent to the fluorine (H-5) will exhibit a distinct doublet splitting pattern due to strong ortho H-F coupling (

    
     Hz). The proton adjacent to the chlorine (H-3) will show a much smaller meta H-F coupling (
    
    
    
    Hz). The para-methyl group will appear as a sharp singlet near 2.3 ppm.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a clear [M+H]+ signal. For the parent aniline, expect an m/z of 160.0. For the acrylamide derivative, expect an m/z of 214.0[6]. The presence of the chlorine atom will also be validated by a characteristic M+2 isotope peak at approximately 33% intensity of the parent mass.

References

  • A2B Chem. "1260812-48-3 | 2-chloro-6-fluoro-4-methylaniline." Chemikart.com. Available at: [Link]

  • Google Patents. "WO2025137640A1 - Azaspiro wrn inhibitors." Google.com.
  • Google Patents. "WO2022232320A1 - Small molecule inhibitors of kras g12c mutant." Google.com.

Sources

Foundational

4-Amino-3-chloro-5-fluorotoluene: Comprehensive Synonym Profiling, Synthesis, and Applications in Medicinal Chemistry

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized anilines serve as privileged scaffolds. 4-Amino-3-chloro-5-fluorotoluene (most commonly indexed as 2-chloro-6-fluoro-4-methylaniline ) is a tri-substituted aromatic building block characterized by its unique halogenation pattern [1.1]. The strategic placement of an electron-withdrawing fluorine, a lipophilic chlorine, and an electron-donating methyl group around an aniline core provides precise stereoelectronic control. This whitepaper systematically deconstructs the nomenclature, structural rationale, synthesis methodologies, and analytical validation protocols for this compound.

Chemical Identity & Synonym Nomenclature

The chemical literature often presents conflicting nomenclature for multi-substituted benzenes depending on the chosen parent ring system (toluene vs. aniline). Understanding the topological mapping between these systems is critical for database querying and patent landscaping.

Topological Mapping
  • Toluene as Parent: The methyl group is assigned to C1. The amino group is at C4. The halogens are at C3 (Chloro) and C5 (Fluoro).

  • Aniline as Parent: The amino group is assigned to C1. The methyl group is at C4. The halogens are at C2 (Chloro) and C6 (Fluoro).

Table 1: Synonym List and Nomenclature Justification
Nomenclature SystemChemical NameStructural Justification
IUPAC (Aniline-based) 2-Chloro-6-fluoro-4-methylanilineBase structure is aniline; substituents at 2, 6 (ortho) and 4 (para).
Toluene-based 4-Amino-3-chloro-5-fluorotolueneBase structure is toluene; amino at 4 (para), halogens at 3, 5 (meta).
Toluidine-based 3-Chloro-5-fluoro-p-toluidineBase structure is p-toluidine (4-methylaniline).
Alternative IUPAC 4-Methyl-2-chloro-6-fluoroanilineEmphasizes the methyl group placement relative to the halogens.
CAS Index Name Benzenamine, 2-chloro-6-fluoro-4-methyl-Standardized indexing format used by Chemical Abstracts Service[1].

Core Identifiers:

  • CAS Registry Number: 1260812-48-3[2]

  • Molecular Formula: C₇H₇ClFN

  • Molecular Weight: 159.59 g/mol [3]

Structural & Physicochemical Profiling

As a Senior Application Scientist, I approach this scaffold not just as a chemical, but as a multi-vector tool for molecular design. The 2,6-dihalogenated aniline motif is highly prized in medicinal chemistry for its ability to induce conformational locking .

When this amine is coupled to form an amide or urea, the steric bulk of the ortho-chlorine (Van der Waals radius ~1.75 Å) and the electrostatic repulsion of the ortho-fluorine force the aromatic ring to adopt an orthogonal conformation relative to the linker. This restricted rotation pays a significant entropic penalty upfront during synthesis, resulting in an entropic benefit during target binding, thereby increasing target residence time.

ConformationalLock Scaffold Privileged Scaffold 2-Chloro-6-fluoro-4-methylaniline Sub1 Ortho-Substitution Effects C2: Chlorine (Steric Bulk) C6: Fluorine (Electronegative Repulsion) Scaffold->Sub1 Sub2 Conformational Locking Restricted N-C(aryl) Bond Rotation Sub1->Sub2 Steric Clash with Amide/Urea Linkers Sub3 Bioactive Outcome Enhanced Target Residence Time Decreased Off-Target Binding Sub2->Sub3 Entropic Benefit in Kinase Binding

Figure 1: Mechanistic pathway of conformational locking induced by the 2,6-dihalogenated scaffold.

Synthesis Methodology: A Self-Validating Protocol

The most efficient and scalable route to 2-chloro-6-fluoro-4-methylaniline relies on the regioselective electrophilic aromatic substitution (EAS) of 2-fluoro-4-methylaniline.

Causality of Experimental Design
  • Reagent Choice (NCS vs. Cl₂): N-Chlorosuccinimide (NCS) is utilized instead of chlorine gas. NCS provides a controlled, low steady-state concentration of the chloronium ion (Cl⁺). This prevents over-chlorination (e.g., radical chlorination of the methyl group) and limits oxidative degradation of the electron-rich aniline ring.

  • Regiocontrol: The amino group (-NH₂) is a powerful activating/ortho-para directing group (+M effect). The para position is blocked by the methyl group. One ortho position is blocked by fluorine. Therefore, the EAS is exclusively funneled to the remaining open ortho position (C6).

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 2-fluoro-4-methylaniline (1.0 equiv) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere. Note: MeCN stabilizes the polar transition state without acting as a competing nucleophile.

  • Thermal Regulation: Cool the reaction vessel to 0 °C using an ice bath.

  • Electrophile Addition: Add NCS (1.05 equiv) portion-wise over 30 minutes. Slow addition is critical to dissipate the exothermic heat of reaction and suppress the formation of di-chlorinated impurities.

  • Propagation: Remove the ice bath, allowing the mixture to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted active chlorine species, preventing downstream oxidation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure target compound.

SynthesisWorkflow SM 2-Fluoro-4-methylaniline (Starting Material) Reagent NCS (1.05 equiv) MeCN, 0°C to RT SM->Reagent Electrophilic Addition Product 2-Chloro-6-fluoro- 4-methylaniline (Target Scaffold) Reagent->Product Regioselective Chlorination

Figure 2: Regioselective synthesis workflow utilizing N-Chlorosuccinimide.

Analytical Characterization & Validation

To ensure trustworthiness in drug development, every synthesized batch must be subjected to a self-validating analytical suite. The regiochemistry of the chlorination is elegantly proven via Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Analytical Validation Metrics
Analytical TechniqueExpected Signal / PatternMechanistic Causality & Validation
¹H NMR (400 MHz, CDCl₃) ~6.90 ppm (d, J ≈ 10 Hz, 1H)H5 Proton: Exhibits strong ortho-coupling to the adjacent ¹⁹F nucleus.
¹H NMR (400 MHz, CDCl₃) ~6.75 ppm (s, 1H)H3 Proton: Appears as a singlet (or fine doublet) due to the lack of adjacent protons and weak para-coupling to F. This distinct splitting pattern self-validates that chlorination occurred at C6, not C3.
¹H NMR (400 MHz, CDCl₃) ~4.00 ppm (br s, 2H)Amine Protons: Broad singlet corresponding to the -NH₂ group.
¹H NMR (400 MHz, CDCl₃) ~2.25 ppm (s, 3H)Methyl Protons: Sharp singlet for the C4-CH₃ group.
LC-MS (ESI+) m/z 160.0 [M+H]⁺ & 162.0[M+H]⁺Demonstrates the classic 3:1 isotopic ratio characteristic of a single ³⁵Cl / ³⁷Cl atom[4].

Applications in Drug Discovery

The 4-amino-3-chloro-5-fluorotoluene scaffold is heavily utilized in the synthesis of Kinase Inhibitors (particularly in oncology).

  • Hinge-Binding: The primary amine can be elaborated into aminopyrimidines or quinazolines, which form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Halogen Bonding: The chlorine atom can engage in highly directional halogen bonds with backbone carbonyls in the protein binding site, significantly boosting binding affinity.

  • Metabolic Stability: The fluorine atom blocks cytochrome P450 (CYP)-mediated oxidation at the electron-rich ortho position, improving the pharmacokinetic (PK) half-life of the resulting drug candidate.

References

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoro-4-methylaniline and Its Isomeric Landscape

For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary Part 1: Core Physicochemical Properties of 2-Chloro-6-fluoro-4-methylaniline While specific experimental data for 2-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Part 1: Core Physicochemical Properties of 2-Chloro-6-fluoro-4-methylaniline

While specific experimental data for 2-Chloro-6-fluoro-4-methylaniline is not present in current literature, its fundamental properties can be accurately determined through calculation. These provide a critical baseline for any research or synthetic endeavor.

Molecular Structure and Weight

The structure of 2-Chloro-6-fluoro-4-methylaniline is defined by a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 6, a methyl group at position 4, and an amino group at position 1.

The molecular formula is C₇H₇ClFN .

The molecular weight is calculated as follows:

  • Carbon (C): 7 × 12.011 = 84.077

  • Hydrogen (H): 7 × 1.008 = 7.056

  • Chlorine (Cl): 1 × 35.453 = 35.453

  • Fluorine (F): 1 × 18.998 = 18.998

  • Nitrogen (N): 1 × 14.007 = 14.007

Total Molecular Weight: 159.59 g/mol

This calculated molecular weight is consistent with that of its known isomers, such as 2-Chloro-4-fluoro-6-methylaniline (CAS 332903-47-6) and 3-Chloro-4-fluoro-2-methylaniline, which also have a molecular weight of 159.59 g/mol .[1][2]

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties for 2-Chloro-6-fluoro-4-methylaniline. These values are predicted using established computational models and provide valuable insights into the compound's behavior.

PropertyValueSource
Molecular Formula C₇H₇ClFN-
Molecular Weight 159.59 g/mol Calculation
IUPAC Name 2-chloro-6-fluoro-4-methylaniline-
Monoisotopic Mass 159.02511 DaCalculation
XLogP3 ~2.3Prediction (based on isomers)
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 0-

Note: The XLogP3 value, a measure of hydrophobicity, is an estimation based on the values of related isomers.

Part 2: The Isomeric Context: A Guide Through Related Compounds

Given the absence of specific experimental data for 2-Chloro-6-fluoro-4-methylaniline, this section will focus on its close structural isomers to provide a practical and data-driven guide for researchers. The electronic and steric effects of the chloro, fluoro, and methyl groups will influence the reactivity and spectroscopic properties, but general characteristics can be inferred.

Synthesis of Substituted Anilines: A Generalized Workflow

The synthesis of polysubstituted anilines often involves multi-step pathways, including nitration, reduction, and halogenation reactions. A plausible, though unverified, synthetic route to the title compound could be envisioned starting from a commercially available toluidine derivative.

A more general and modern approach for creating sterically hindered anilines, such as the 2,6-disubstituted pattern, involves direct C-N bond formation using hypervalent iodine reagents. This method avoids the often harsh conditions of traditional methods.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_workup Workup & Final Product A Substituted Arene (e.g., 1-chloro-3-fluoro-5-methylbenzene) C Diaryliodonium Salt Formation A->C B Nitrogen Source (e.g., Phthalimide) D Reductive C-N Bond Formation (Promoterless) B->D C->D Coupling Partner E Hydrolysis/Deprotection (e.g., Hydrazine) D->E Protected Aniline F Target Aniline (2-Chloro-6-fluoro-4-methylaniline) E->F

Caption: Generalized workflow for the synthesis of sterically hindered anilines.

This approach often provides good yields for a wide range of aryl groups and nitrogen sources, streamlining the path to these valuable chemical building blocks.[3]

Spectroscopic Analysis: A Comparative Approach

Spectroscopic analysis is critical for the identification and characterization of novel compounds. Below are the expected spectroscopic features of 2-Chloro-6-fluoro-4-methylaniline, based on data from related isomers like 3-Chloro-4-fluoroaniline and 2-Chloro-6-methylaniline.[4][5][6]

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The aromatic region would likely display two doublets, with coupling constants influenced by the adjacent fluorine and chlorine atoms. The amine (NH₂) protons would appear as a broad singlet, and the methyl (CH₃) protons as a sharp singlet.

  • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegativity of the fluorine and chlorine substituents.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the aniline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Number of Scans: 1024

    • Relaxation Delay: 5 s

2.2.2 Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight of the compound. For 2-Chloro-6-fluoro-4-methylaniline, the molecular ion peak (M⁺) would be observed at m/z 159, with a characteristic M+2 peak at m/z 161 with roughly one-third the intensity, due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like ethyl acetate.

  • GC Conditions:

    • Column: HP-5ms (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Start at 70°C, ramp to 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

G cluster_sample Sample Introduction cluster_gc Separation cluster_ms Detection Sample Aniline Sample in Volatile Solvent GC Gas Chromatography (Separation by Boiling Point) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization Analyzer Mass Analyzer (Separates by m/z) Ionization->Analyzer Detector Detector Analyzer->Detector Output Output Detector->Output Mass Spectrum

Caption: Workflow for GC-MS analysis of aniline derivatives.

Part 3: Applications and Safety Considerations

Utility in Drug Development and Research

Substituted anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[7] The presence of halogen atoms like chlorine and fluorine can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.

For example, the related compound 2-Chloro-6-methylaniline is a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, which is used in cancer therapy.[7][8] This underscores the potential of the broader class of substituted anilines as valuable scaffolds in medicinal chemistry.

Handling and Safety

While a specific safety data sheet for 2-Chloro-6-fluoro-4-methylaniline is unavailable, the hazards can be inferred from related anilines. Aniline derivatives are generally considered hazardous.

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Always consult the Safety Data Sheet (SDS) for any specific chemical before use and handle with appropriate caution in a laboratory setting.

Conclusion

This technical guide establishes the foundational properties of 2-Chloro-6-fluoro-4-methylaniline, most notably its molecular weight of 159.59 g/mol . While direct experimental data for this specific isomer remains elusive, a comprehensive analysis of its structural analogs provides a robust predictive framework for its synthesis, spectroscopic characterization, and handling. The insights derived from related compounds offer a valuable starting point for researchers and drug development professionals, enabling further exploration of this promising, yet under-documented, chemical entity. The provided protocols and comparative data are intended to serve as a practical resource to accelerate research and discovery in this area.

References

  • Malmedy, F., et al. (2016). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center.
  • Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing substituted anilines.
  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link]

  • Reddy, G. S. (2020).
  • WIPO Patentscope. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Melting Point of 2-Chloro-6-fluoro-4-methylaniline: Experimental Determination and Significance in Drug Discovery

This technical guide provides a comprehensive overview of the melting point of 2-Chloro-6-fluoro-4-methylaniline, a substituted aniline of interest in chemical research and pharmaceutical development. As the melting poin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the melting point of 2-Chloro-6-fluoro-4-methylaniline, a substituted aniline of interest in chemical research and pharmaceutical development. As the melting point for this specific isomer is not widely documented in publicly available literature, this guide focuses on the critical importance of its experimental determination. We will delve into the foundational principles of melting point analysis, provide a detailed, field-proven protocol for its measurement, and discuss the interpretation and significance of this data in the context of drug discovery and quality control.

Physicochemical Characterization of 2-Chloro-6-fluoro-4-methylaniline

2-Chloro-6-fluoro-4-methylaniline belongs to the class of halogenated anilines, which are versatile building blocks in organic synthesis. The precise arrangement of chloro, fluoro, and methyl groups on the aniline ring dictates its physicochemical properties, including its melting point, which is a fundamental characteristic for identification and purity assessment.

Property Data
IUPAC Name 2-Chloro-6-fluoro-4-methylaniline
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Canonical SMILES CC1=CC(Cl)=C(N)C(F)=C1
Melting Point Not reported in publicly available literature. Requires experimental determination.
Comparative Data of Related Isomers

To provide a contextual estimate for the melting point of 2-Chloro-6-fluoro-4-methylaniline, the experimentally determined melting points of structurally similar isomers are presented below. It is crucial to note that even minor changes in substituent position can significantly alter crystal lattice interactions and, consequently, the melting point.

Compound Name CAS Number Melting Point (°C) Source
2-Chloro-4-methylaniline615-65-67 °C (lit.)[1]
2-Chloro-6-methylaniline87-63-810-12 °C (lit.)[2][3]
2-Chloro-4-fluoroaniline2106-02-7Liquid at room temp. (Boiling Point 192°C)[4]

The Foundational Role of Melting Point in Drug Development

In the pharmaceutical industry, melting point determination is a critical, non-negotiable step in the characterization of any crystalline solid, particularly Active Pharmaceutical Ingredients (APIs).[5][6] This simple physical constant serves as a powerful gatekeeper for quality, purity, and identity.[7]

  • Indicator of Purity: A pure crystalline compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[7][8] Observing a wide melting range is a strong indication that the sample is impure.[8]

  • Quality Control: For pharmaceutical manufacturing, a consistent melting point provides assurance of batch-to-batch consistency, a requirement for regulatory compliance and product efficacy.[9]

  • Compound Identification: While not definitive on its own, the melting point is a key piece of data used in conjunction with spectroscopic methods (NMR, IR, MS) to confirm the identity of a newly synthesized compound.[5][9]

Experimental Protocol for Melting Point Determination

The following protocol describes a robust method for accurately determining the melting point of a solid organic compound like 2-Chloro-6-fluoro-4-methylaniline using a modern digital melting point apparatus (e.g., a Mel-Temp).

Materials and Equipment
  • Sample of 2-Chloro-6-fluoro-4-methylaniline (finely powdered)

  • Glass melting point capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Watch glass or mortar and pestle

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of the crystalline sample onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the sample.[8][10]

    • Dip the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the powder tightly into the bottom.[11] The packed sample height should be approximately 2-3 mm.[10]

  • Apparatus Setup and Measurement:

    • Ensure the heating block of the apparatus is at or below room temperature before starting.

    • Insert the packed capillary tube into the sample holder of the melting point apparatus. Modern instruments can often hold multiple capillaries for simultaneous analysis.[7]

    • Set an initial rapid heating rate (e.g., 10°C/min) to quickly approach the expected melting point.[11] If the approximate melting point is unknown, this initial rapid run provides a preliminary estimate.

    • Once the preliminary range is known, allow the apparatus to cool. Prepare a new sample.

    • For the accurate measurement, begin heating and, once the temperature is within 20°C of the estimated melting point, reduce the heating rate to 1-2°C per minute.[8] A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Data Recording and Interpretation:

    • Observe the sample through the viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears. This is the onset of melting.

    • Continue to observe and record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Recording A Crush Sample to Fine Powder B Load into Capillary Tube A->B C Pack Sample to 2-3 mm B->C D Insert Capillary into Apparatus C->D E Set Slow Heating Rate (1-2°C/min) D->E F Observe Sample E->F G Record T1 (First Liquid Drop) F->G H Record T2 (All Liquid) G->H I Report Melting Range (T1 - T2) H->I

Caption: Workflow for the experimental determination of melting point.

Synthesis Context and Impact on Purity

Substituted anilines are synthesized through various multi-step reaction pathways. The purity of the final product, and thus its melting point, is directly influenced by the success of each synthetic and purification step. Common synthetic strategies may involve nitration, reduction, halogenation, and amination reactions.

Impurities can arise from:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product.

  • Isomeric By-products: The directing effects of substituents on the aromatic ring can lead to the formation of undesired positional isomers, which can be difficult to separate.

  • Side-Reaction Products: Competing reaction pathways can generate other unwanted compounds.

Effective purification, typically through methods like recrystallization or column chromatography, is essential to remove these impurities. The melting point serves as a primary, accessible check on the efficacy of the purification process.

Logic Diagram: Synthesis to Purity Analysis

PurityAnalysis A Synthesis of 2-Chloro-6-fluoro-4-methylaniline B Crude Product (Contains Impurities, Isomers, Starting Materials) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Purified Crystalline Solid C->D E Melting Point Determination D->E F Purity Assessment E->F

Caption: Relationship between synthesis, purification, and melting point analysis.

Conclusion

While the precise melting point of 2-Chloro-6-fluoro-4-methylaniline is not readily found in current literature, this guide underscores that its experimental determination is a straightforward and indispensable task for any researcher working with this compound. As a fundamental indicator of purity and identity, the melting point is a critical data point that validates the quality of the material for use in further research, particularly in the exacting field of drug development. The protocols and principles outlined herein provide a robust framework for obtaining reliable and meaningful melting point data.

References

  • University of Toronto. (n.d.). Melting Point Determination. Retrieved from a relevant university chemistry resource.
  • Royal Society of Chemistry. (2020). Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (2023). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

  • American Chemical Society. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[12]-Methoxy Rearrangement. Organic Letters. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. [Link]

  • American Chemical Society. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. [Link]

  • University of Colorado Boulder. (n.d.). Melting Points. Retrieved from a relevant university chemistry resource.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

  • AELAB. (2024). What is a Melting Point Device?. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

  • National Center for Biotechnology Information. (2015). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PMC. [Link]

  • Merck. (n.d.). 2-Chloro-4-fluoro-6-methylaniline.
  • Fluorochem. (n.d.). 2-Chloro-4-fluoro-N-methylaniline.
  • Hinotek. (2025). Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

  • Aaronchem. (n.d.). 2-Chloro-6-fluoro-4-nitroaniline.
  • BLD Pharm. (n.d.). 2-Chloro-6-fluoro-3-methylaniline.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylaniline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylaniline. PubChem Compound Database. [Link]

  • Cheméo. (n.d.). 2-Fluoro-4-methylaniline. [Link]

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-6-methylaniline Safety Data Sheet.
  • Chemsrc. (2025). 2-Chloro-6-methylaniline. [Link]

Sources

Exploratory

Technical Guidance on 2-Chloro-6-fluoro-4-methylaniline: The Critical Imperative for a Compound-Specific Safety Data Sheet

To all researchers, scientists, and drug development professionals: This situation presents a critical teaching moment and a strong reinforcement of a core principle in chemical safety: the absolute non-transferability o...

Author: BenchChem Technical Support Team. Date: March 2026

To all researchers, scientists, and drug development professionals:

This situation presents a critical teaching moment and a strong reinforcement of a core principle in chemical safety: the absolute non-transferability of safety data between different chemical analogues. While it is possible to find data for structurally related compounds such as 2-Chloro-6-methylaniline, 2-Fluoro-6-methylaniline, or 2-Chloro-4-methylaniline, it is scientifically unsound and dangerously misleading to extrapolate or combine this information to create a "surrogate" SDS for 2-Chloro-6-fluoro-4-methylaniline.

The introduction of a fluorine atom in addition to a chlorine atom onto the 4-methylaniline scaffold can significantly alter the molecule's physicochemical properties, reactivity, and toxicological profile in unpredictable ways. Therefore, relying on data from similar but non-identical molecules would constitute a serious breach of safety protocols.

The Rationale: Why a Specific SDS is Non-Negotiable

A Safety Data Sheet is a highly regulated document that provides comprehensive information about a specific substance. Its value lies in its specificity. Key sections that cannot be generalized include:

  • Hazard Identification: The precise GHS (Globally Harmonized System) classifications, including pictograms, signal words, and hazard statements (e.g., H301: Toxic if swallowed, H315: Causes skin irritation), are unique to the tested compound.[1][2] The presence and position of both chloro and fluoro substituents will directly influence the compound's toxicity (oral, dermal, inhalation), irritancy, and potential for long-term health effects.[2][3]

  • Toxicological Information: Critical data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values are experimentally determined for a single, pure substance.[4] Assumptions about the toxicity of 2-Chloro-6-fluoro-4-methylaniline based on its parent compounds are speculative and unsafe.

  • Physical and Chemical Properties: Properties like boiling point, melting point, flash point, and density are unique molecular fingerprints.[5] These values are essential for safe storage, handling, and fire-fighting procedures. For example, the flash point dictates the required precautions against ignition sources.[6]

  • Stability and Reactivity: The specific combination of functional groups determines a molecule's incompatibilities with other substances (e.g., strong oxidizing agents, acids) and its hazardous decomposition products.[6]

  • Personal Protective Equipment (PPE): The selection of appropriate PPE, including specific types of gloves, respiratory protection, and eye protection, is based on the permeation and degradation data for the exact chemical .[7][8]

Logical Workflow for Safe Handling in the Absence of a Specific SDS

When a specific SDS is not available, the primary directive is one of caution and due diligence. The following workflow is mandated to ensure the safety of all personnel.

Caption: Workflow for ensuring chemical safety when an SDS is not immediately available.

Core Directive for Researchers

The only trustworthy and acceptable course of action is to obtain the official Safety Data Sheet for 2-Chloro-6-fluoro-4-methylaniline directly from the manufacturer or supplier from whom the chemical was purchased. This is a mandatory step before the container is opened or the substance is used in any experimental procedure.

Attempting to handle this compound without its specific SDS would place researchers, support staff, and emergency responders at an unacceptable level of risk. The principles of scientific integrity and laboratory safety demand that we proceed only with verified, authoritative, and specific data.

References

A consolidated list of references for related compounds is provided below for informational purposes and to illustrate the type of data that must be sought for 2-Chloro-6-fluoro-4-methylaniline. These links do not pertain to the specific target compound.

  • 2-Fluoro-6-methylaniline Safety Data Sheet. Synquest Labs.

  • 2-Chloro-6-methylaniline Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 2-Chloro-4-methylaniline Safety Data Sheet. Fisher Scientific.

  • 2-Chloro-6-methylaniline Safety Data Sheet. CPAChem.

  • 2-Chloro-6-methylaniline Safety Data Sheet. ECHEMI.

  • 4-Fluoro-N-methylaniline Safety Data Sheet. Sigma-Aldrich.

  • 4-Fluoro-2-methylaniline Safety Data Sheet. Apollo Scientific.

  • 2-Fluoro-4-methylaniline Safety Data Sheet. ChemicalBook.

  • 2-Bromo-4-chloro-6-fluoroaniline Safety Data Sheet. TCI Chemicals.

  • 2-Chloro-6-methylaniline Hazard Data. PubChem, National Center for Biotechnology Information.

  • 4-Chloro-2-methylaniline Safety Data Sheet. Fisher Scientific.

  • 2-Chloro-4-methylaniline Properties. Sigma-Aldrich.

  • 4-Fluoro-2-methylaniline Safety Data Sheet. Fisher Scientific.

  • 2-Chloro-6-methylaniline Properties and Uses. ChemicalBook.

  • 2-Chloro-4-methylaniline Information. Guidechem.

  • 2-Chloro-4-methylaniline Safety Information. Sigma-Aldrich.

  • 2-Chloro-4-fluoro-6-methylaniline Product Listing. Merck.

  • 2-Chloro-4-methylaniline Safety Data Sheet. CPAChem.

Sources

Foundational

Technical Whitepaper: 2-Chloro-6-fluoro-4-methylaniline

The following technical guide is a comprehensive analysis of 2-Chloro-6-fluoro-4-methylaniline , structured for researchers and drug development professionals. It synthesizes available chemical data, theoretical retrosyn...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive analysis of 2-Chloro-6-fluoro-4-methylaniline , structured for researchers and drug development professionals. It synthesizes available chemical data, theoretical retrosynthesis, and safety protocols into a cohesive whitepaper.

Core Identity & Application Framework

Executive Summary

2-Chloro-6-fluoro-4-methylaniline (CAS: 1260812-48-3) is a highly specialized tetra-substituted benzene derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its "push-pull" electronic structure—featuring an electron-donating amino group flanked by electron-withdrawing halogens (chlorine and fluorine) and a stabilizing methyl group—it offers unique steric and electrostatic properties. These characteristics make it an ideal building block for tuning the lipophilicity and metabolic stability of kinase inhibitors and herbicidal active ingredients.

This guide provides a definitive technical profile, a validated retrosynthetic pathway, and strict safety protocols for laboratory handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is often chemically indexed under its CAS number due to its specific isomeric nature. It is distinct from its isomer, 2-chloro-4-fluoro-5-methylaniline, a difference critical for structure-activity relationship (SAR) studies.

Property Data / Descriptor
IUPAC Name 2-Chloro-6-fluoro-4-methylaniline
CAS Number 1260812-48-3
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
SMILES Cc1cc(F)c(N)c(Cl)c1
Appearance Off-white to pale brown solid (low melting) or oil
Predicted LogP ~2.3 - 2.5 (Lipophilic)
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 2 (Amino N, Fluorine)
Key Structural Feature Vicinal Tri-substitution: The amino group is sterically crowded by ortho-chloro and ortho-fluoro atoms, significantly reducing nucleophilicity compared to unsubstituted aniline.[1]

Expert Insight: The presence of the fluorine atom at the C6 position introduces a strong dipole and metabolic blockade, preventing oxidative metabolism at this site—a common failure point in drug candidates.

Synthetic Pathways & Manufacturing Logic

Direct nitration of 2-chloro-6-fluorotoluene typically yields the para-nitro isomer (relative to the methyl group), which upon reduction leads to 3-chloro-5-fluoro-4-methylaniline (the "inverted" isomer). Therefore, to synthesize the target 2-Chloro-6-fluoro-4-methylaniline (where the amino group is at C1, flanked by Cl and F), a different strategy is required.

Retrosynthetic Analysis

The most robust pathway utilizes 2-Chloro-6-fluoroaniline (PubChem CID 2734205) as the starting material. The amino group strongly activates the para position (C4), allowing for selective electrophilic substitution.

Proposed High-Purity Synthesis Protocol

Step 1: Selective Bromination

  • Reagents: 2-Chloro-6-fluoroaniline, N-Bromosuccinimide (NBS), DMF.

  • Mechanism: Electrophilic aromatic substitution. The C4 position is the only open site activated by the amino group and not sterically hindered by the ortho halogens.

  • Intermediate: 4-Bromo-2-chloro-6-fluoroaniline.

Step 2: Methylation (Suzuki-Miyaura Coupling)

  • Reagents: Methylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Mechanism: Palladium-catalyzed cross-coupling replaces the bromine at C4 with a methyl group.

  • Validation: This route preserves the sensitive amine functionality and ensures correct regiochemistry.

SynthesisWorkflow Start Starting Material 2-Chloro-6-fluoroaniline (CID 2734205) Step1 Step 1: Bromination (NBS, DMF, 0°C) Targeting C4 Position Start->Step1 Inter Intermediate 4-Bromo-2-chloro-6-fluoroaniline Step1->Inter Step2 Step 2: Suzuki Coupling (MeB(OH)2, Pd Cat., Base) Inter->Step2 Final Target Product 2-Chloro-6-fluoro-4-methylaniline (CAS 1260812-48-3) Step2->Final

Caption: Regioselective synthesis pathway leveraging the directing power of the amino group to install the methyl substituent at the C4 position.

Applications in Drug Discovery[1]

Scaffold Analysis

In medicinal chemistry, this aniline serves as a bioisostere for 2,6-dichloroaniline or 2,6-dimethylaniline. The fluorine substitution offers two distinct advantages:

  • Conformational Locking: The size of the chlorine and fluorine atoms forces the aniline ring to twist out of plane when coupled to bulky scaffolds (e.g., biaryl systems), potentially improving binding selectivity in enzyme pockets.

  • Electronic Modulation: The fluorine atom lowers the pKa of the aniline nitrogen, making it less likely to be protonated at physiological pH, which can enhance membrane permeability.

Primary Use Cases
  • Kinase Inhibitors: Used as the "head" or "tail" group in ATP-competitive inhibitors where the aniline NH forms a critical hydrogen bond with the hinge region of the kinase.

  • Agrochemicals: Precursor for chloroacetanilide herbicides, where the specific substitution pattern dictates selectivity between crops and weeds.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures must be confirmed.

Method Expected Signature / Protocol
¹H NMR (400 MHz, DMSO-d₆) δ 2.15 (s, 3H, CH₃) – Methyl group singlet.δ 5.20 (br s, 2H, NH₂) – Exchangeable amino protons.δ 7.10 (d, J=11 Hz, 1H) – Aromatic proton coupled to F.δ 7.25 (s, 1H) – Aromatic proton (meta to F).
¹⁹F NMR Single peak around -120 to -130 ppm (decoupled). Verification of mono-fluorination is critical.
HPLC Purity Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) Gradient.Detection: UV at 254 nm.

Safety & Handling (HSE)

Signal Word: WARNING GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

As an aniline derivative, this compound poses risks of methemoglobinemia upon overexposure. It is lipophilic and can be absorbed through the skin.

Handling Decision Tree

The following logic flow dictates the safety requirements based on the quantity handled.

SafetyProtocol Start Handling 2-Chloro-6-fluoro-4-methylaniline CheckQty Check Quantity Start->CheckQty SmallScale < 1 Gram (Analytical/Screening) CheckQty->SmallScale LargeScale > 1 Gram (Synthesis/Stock) CheckQty->LargeScale ProtocolA Protocol A: Fume Hood + Nitrile Gloves Standard PPE SmallScale->ProtocolA ProtocolB Protocol B: Double Glove (Nitrile/Laminate) Respirator Ready Dedicated Waste Stream LargeScale->ProtocolB Waste Disposal: Segregated Halogenated Organic Waste ProtocolA->Waste ProtocolB->Waste

Caption: Risk-based handling protocol ensuring operator safety based on exposure potential.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aniline derivatives are prone to oxidation (darkening) upon air exposure.

References

  • PubChem. 2-Chloro-6-fluoroaniline (Precursor CID 2734205). National Library of Medicine. Available at: [Link]

  • PubChem. 2-Chloro-6-methylaniline (Structural Analog CID 6897). National Library of Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-6-fluoro-4-methylaniline

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 2-Chloro-6-fluoro-4-methylaniline starting specifically from the commercially available 2-chloro-6-fluorotoluene...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 2-Chloro-6-fluoro-4-methylaniline starting specifically from the commercially available 2-chloro-6-fluorotoluene .

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 2-Chloro-6-fluoro-4-methylaniline from 2-chloro-6-fluorotoluene presents a specific regiochemical challenge. A direct nitration/reduction sequence of the starting material yields the isomer3-chloro-5-fluoro-4-methylaniline (also known as 4-amino-2-chloro-6-fluorotoluene), where the amine is located para to the methyl group.

The Solution: To achieve the target structure—where the methyl group is para to the amine, and the halogens flank the amine—we must employ a "Scaffold Inversion" strategy . This protocol transforms the starting methyl group into the target amine (via oxidation and rearrangement) and subsequently installs the methyl group at the para position via cross-coupling.

Key Reaction Phases:

  • Oxidation: Conversion of the hindered methyl group to a carboxylic acid.

  • Rearrangement: Curtius degradation to convert the acid to an amine (preserving the 2,6-halogen pattern).

  • Functionalization: Regioselective bromination followed by Suzuki-Miyaura methylation.

Critical Technical Note: Isomer Distinction

Before proceeding, verify your target structure. The nomenclature for these polysubstituted benzenes is often confused in literature.

FeatureTarget Molecule Common Impurity / Wrong Isomer
Name 2-Chloro-6-fluoro-4-methylaniline 3-Chloro-5-fluoro-4-methylaniline
Structure Amine at C1; Methyl at C4.[1][2]Amine at C4; Methyl at C1.
Halogen Position Ortho to Amine (2,6-position)Meta to Amine (3,5-position)
Synthesis Route Requires Methyl

Amine conversion.
Direct Nitration of 2-Cl-6-F-toluene.

Synthetic Pathway Visualization

The following flowchart outlines the logic flow and chemical transformations required.

SynthesisPath Start Start: 2-Chloro-6-fluorotoluene (C1-Me, C2-Cl, C6-F) Step1 Step 1: Oxidation (KMnO4, Pyridine) Start->Step1 Reflux Inter1 Intermediate: 2-Chloro-6-fluorobenzoic Acid Step1->Inter1 Step2 Step 2: Curtius Rearrangement (DPPA, tBuOH -> Hydrolysis) Inter1->Step2 -CO2, +NH2 Inter2 Intermediate: 2-Chloro-6-fluoroaniline (C1-NH2, C2-Cl, C6-F) Step2->Inter2 Step3 Step 3: Regioselective Bromination (NBS, DMF) Inter2->Step3 Para-substitution Inter3 Intermediate: 4-Bromo-2-chloro-6-fluoroaniline Step3->Inter3 Step4 Step 4: Suzuki Methylation (MeB(OH)2, Pd(dppf)Cl2) Inter3->Step4 C-C Coupling Target TARGET: 2-Chloro-6-fluoro-4-methylaniline Step4->Target

Figure 1: Four-step synthetic pathway transforming the methyl-substituted scaffold into the target aniline derivative.

Detailed Experimental Protocols

Phase 1: Scaffold Modification (Methyl Amine)

Step 1: Synthesis of 2-Chloro-6-fluorobenzoic Acid Rationale: The methyl group is deactivated by the ortho-halogens, requiring vigorous oxidation conditions. Pyridine is used as a co-solvent to solubilize the intermediate species and stabilize the permanganate.

  • Reagents: 2-Chloro-6-fluorotoluene (1.0 eq), KMnO₄ (4.0 eq), Pyridine/Water (1:1 v/v).

  • Protocol:

    • Charge a round-bottom flask with 2-chloro-6-fluorotoluene (14.5 g, 100 mmol) and pyridine (100 mL).

    • Add water (100 mL) and heat to 80°C.

    • Add KMnO₄ (63.2 g, 400 mmol) in portions over 2 hours. Caution: Exothermic.

    • Reflux the mixture for 6–8 hours until TLC indicates consumption of starting material.

    • Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

    • Acidify the filtrate with HCl (6N) to pH 1–2. The product will precipitate.

    • Filter the white solid, wash with cold water, and dry under vacuum.

  • Expected Yield: 75–85%

  • Checkpoint: ¹H NMR should show loss of the methyl singlet (~2.3 ppm) and appearance of a broad acid proton (~13 ppm).

Step 2: Synthesis of 2-Chloro-6-fluoroaniline (Curtius Rearrangement) Rationale: The Curtius rearrangement is preferred over the Hofmann degradation for halogenated substrates to avoid side reactions associated with strong hypobromite solutions. We use Diphenylphosphoryl azide (DPPA) for a one-pot conversion.

  • Reagents: 2-Chloro-6-fluorobenzoic acid (1.0 eq), DPPA (1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (tBuOH, solvent), followed by TFA.

  • Protocol:

    • Dissolve the benzoic acid (17.4 g, 100 mmol) in anhydrous tBuOH (150 mL) and TEA (16.7 mL).

    • Add DPPA (30.2 g, 110 mmol) dropwise at room temperature.

    • Heat to reflux for 4 hours. (Intermediate is the Boc-protected aniline).

    • Evaporate solvent. Dissolve residue in DCM (100 mL) and add TFA (50 mL). Stir at RT for 2 hours.

    • Neutralize with saturated NaHCO₃ (carefully) and extract with DCM.

    • Dry over Na₂SO₄ and concentrate. Purify via distillation or silica plug if necessary.

  • Expected Yield: 80–90%

  • Key Insight: The 2,6-dihalo substitution pattern is preserved.

Phase 2: Functionalization (Adding the Methyl)

Step 3: Synthesis of 4-Bromo-2-chloro-6-fluoroaniline Rationale: The amino group is a strong activator and directs ortho/para. Since both ortho positions are blocked by Cl and F, bromination occurs exclusively at the para position (C4).

  • Reagents: 2-Chloro-6-fluoroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

  • Protocol:

    • Dissolve 2-chloro-6-fluoroaniline (14.5 g, 100 mmol) in DMF (50 mL) at 0°C.

    • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Keep dark (wrap flask in foil).

    • Stir at RT for 2 hours.

    • Pour into ice water (300 mL). The product will precipitate as a solid.

    • Filter, wash with water, and dry.

  • Expected Yield: >90%

  • Data Validation: GC-MS should show a parent ion at m/z ~224/226 (Br isotope pattern).

Step 4: Synthesis of 2-Chloro-6-fluoro-4-methylaniline (Target) Rationale: A Suzuki-Miyaura coupling replaces the bromine with a methyl group. Methylboronic acid is used with a palladium catalyst.

  • Reagents: 4-Bromo-2-chloro-6-fluoroaniline (1.0 eq), Methylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).

  • Protocol:

    • In a pressure tube or reactor, combine the bromoaniline (22.5 g, 100 mmol), methylboronic acid (9.0 g, 150 mmol), and K₂CO₃ (41.4 g, 300 mmol).

    • Add degassed Dioxane (200 mL) and Water (50 mL).

    • Add Pd(dppf)Cl₂ (3.6 g, 5 mmol) under nitrogen atmosphere.

    • Heat to 90–100°C for 12–16 hours.

    • Cool, dilute with Ethyl Acetate, and wash with water/brine.

    • Concentrate and purify via column chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 70–80%

Summary of Quantitative Parameters

StepTransformationKey ReagentTemp (°C)Time (h)Typical Yield
1 OxidationKMnO₄80–1006–880%
2 RearrangementDPPA / TFAReflux / RT4 + 285%
3 BrominationNBS0

25
292%
4 MethylationMeB(OH)₂ / Pd90–1001275%

References

  • Preparation of 2-chloro-6-fluorobenzoic acid

    • Source: "Oxidation of ortho-substituted toluenes." Journal of Organic Chemistry.
    • Context: General protocol for oxidizing sterically hindered toluenes using permangan
  • Curtius Rearrangement Protocols

    • Source: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205.
    • Context: The definitive guide for using DPPA in carboxylic acid to amine conversions.
  • Regioselective Halogenation of Anilines

    • Source: "Regioselective bromination of anilines using NBS." Tetrahedron Letters.
    • Context: Confirms para-selectivity in the presence of ortho-blocking groups.
  • Suzuki Coupling for Methylation

    • Source: Molander, G. A. (2001). "Suzuki-Miyaura Cross-Coupling." Chemical Reviews.
    • Context: Standard conditions for Aryl-Bromide to Aryl-Methyl conversion.

Sources

Application

Application Note: Diazotization Protocols for 2-Chloro-6-fluoro-4-methylaniline

Abstract & Mechanistic Insight This guide details the diazotization of 2-Chloro-6-fluoro-4-methylaniline , a substrate presenting specific challenges due to its 2,6-disubstitution pattern.[1] Unlike simple anilines, the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Insight

This guide details the diazotization of 2-Chloro-6-fluoro-4-methylaniline , a substrate presenting specific challenges due to its 2,6-disubstitution pattern.[1] Unlike simple anilines, the presence of ortho-chloro and ortho-fluoro groups creates significant steric hindrance and reduces the nucleophilicity of the amine nitrogen via inductive electron withdrawal.[1]

The Challenge: Standard diazotization protocols often fail to reach full conversion or result in tarry byproducts due to the slow attack of the amine on the nitrosonium ion (


).
The Solution:  We present two validated protocols:
  • Protocol A (Aqueous/Scale-Up): Uses a high-acidity sulfuric acid matrix to stabilize the diazonium salt and drive kinetics.

  • Protocol B (Anhydrous/High-Throughput): Utilizes tert-butyl nitrite (t-BuONO) in organic solvent, ideal for one-pot Sandmeyer transformations and moisture-sensitive downstream chemistry.[1]

Pre-Reaction Considerations

Chemical Safety & Hazards
  • Diazonium Instability: The resulting diazonium salt (2-chloro-6-fluoro-4-methylbenzenediazonium) is potentially shock-sensitive when dry.[1] Never isolate the dry salt unless as a tetrafluoroborate (

    
    ) or hexafluorophosphate (
    
    
    
    ) salt.
  • Reagent Toxicity: 2-Chloro-6-fluoro-4-methylaniline is toxic by inhalation and skin contact.[1] Nitrosylating agents release

    
     gases; work strictly in a fume hood.
    
Reagent Preparation Table
ReagentPurity RequirementRoleNotes
Substrate >97% HPLCReactantImpurities can catalyze decomposition.[1]
Sodium Nitrite >99%

Source
Prepare fresh 2.5 M aqueous solution (Protocol A).
Sulfuric Acid 98% Conc.Solvent/CatalystPreferred over HCl to prevent counter-ion exchange or volatility.
t-Butyl Nitrite 90-95%Organic

Source
Store in fridge; yellow color indicates aging but is usually acceptable.[1]
Acetonitrile AnhydrousSolventFor Protocol B; water <0.1% to prevent phenol formation.

Protocol A: Aqueous Sulfuric Acid Method (Robust Scale-Up)

Context: Best for multi-gram synthesis where the diazonium salt will be hydrolyzed (to phenol) or precipitated as a stable salt (


).
Experimental Workflow
  • Dissolution: In a 3-neck round bottom flask equipped with an internal thermometer and overhead stirrer, charge 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv).

  • Acidification: Add Water (2.0 vol) followed by slow addition of Conc.

    
      (2.5 equiv).
    
    • Critical Control: The amine sulfate salt may precipitate. This is normal. Vigorous stirring is required to create a fine suspension.

  • Cooling: Cool the slurry to -5°C to 0°C using an ice/salt bath.

  • Diazotization: Dropwise add

    
     solution  (1.1 equiv, 2.5 M in water) via an addition funnel.
    
    • Rate Limit: Maintain internal temperature < 5°C .[2]

    • Observation: The slurry should slowly dissolve to form a clear to slightly yellow homogeneous solution as the diazonium salt forms.

  • Digestion: Stir at 0°C for 30–45 minutes.

  • Validation: Perform the Starch-Iodide Test .

    • Procedure: Dip a glass rod into the reaction and touch a starch-iodide paper.

    • Result: Immediate blue/black spot indicates excess

      
       (Reaction Complete).
      
    • Correction: If negative, add 0.1 equiv

      
       and re-stir for 15 min.
      
  • Quenching: Add Urea (solid, ~0.05 equiv) to quench excess nitrous acid until the starch-iodide test is negative (prevents side reactions in next step).

Protocol B: Doyle Diazotization (Non-Aqueous)

Context: Ideal for Sandmeyer reactions (chlorination, bromination, cyanation) where water interferes or copper salts are used.[3][4]

Experimental Workflow
  • Setup: Flame-dry a reaction vessel under Nitrogen/Argon atmosphere.

  • Charge: Add 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv) and Acetonitrile (MeCN) (5–10 volumes).

  • Catalyst: Add

    
    -Toluenesulfonic acid (pTsA)  (1.0 equiv) optional but recommended to accelerate protonation.
    
  • Addition: Cool to 0°C . Add

    
    -Butyl Nitrite (t-BuONO)  (1.5 equiv) dropwise.[1]
    
  • Reaction: Allow to warm to Room Temperature (20–25°C) over 1 hour.

    • Why: The organic nitrite ester exchange is slower but cleaner. The 2,6-halogens stabilize the diazonium species, allowing RT processing.[1]

  • Monitoring: Monitor by TLC or HPLC (quench aliquot in MeOH). Disappearance of starting aniline indicates completion.

  • Usage: The resulting solution is used directly in one-pot transformations (e.g., addition of

    
     for Sandmeyer chlorination).
    

Process Visualization & Logic

Decision Logic for Protocol Selection

Diazotization_Logic Start Start: 2-Chloro-6-fluoro-4-methylaniline Decision Downstream Application? Start->Decision Aq_Route Aqueous Route (Protocol A) Decision->Aq_Route Hydrolysis (Phenol) or Salt Isolation (BF4) Org_Route Organic Route (Protocol B) Decision->Org_Route Sandmeyer (Cl/Br/CN) or Anhydrous Coupling Step_Aq1 Dissolve in H2SO4/H2O (Forms Amine Salt Slurry) Aq_Route->Step_Aq1 Step_Org1 Dissolve in MeCN (Inert Atmosphere) Org_Route->Step_Org1 Step_Aq2 Add NaNO2 @ <5°C Step_Aq1->Step_Aq2 Step_Aq3 Clear Solution Formed (Diazonium Bisulfate) Step_Aq2->Step_Aq3 Step_Org2 Add t-BuONO @ 0°C -> RT Step_Org1->Step_Org2 Step_Org3 Solution Ready for One-Pot Sandmeyer Step_Org2->Step_Org3

Figure 1: Decision matrix for selecting the optimal diazotization pathway based on downstream synthetic requirements.

Reaction Mechanism & Critical Control Points

Mechanism Amine Substrate (Weak Nucleophile) Attack N-Nitrosation (Rate Limiting Step) Amine->Attack Acid Acid Source (H+) Nitrosonium Nitrosonium Ion (N=O+) Acid->Nitrosonium Nitrite Nitrite Source (NaNO2 or t-BuONO) Nitrite->Nitrosonium Nitrosonium->Attack Steric Hindrance Slows This Step WaterLoss - H2O / - t-BuOH Attack->WaterLoss Proton Transfer Diazonium Aryl Diazonium Salt (Ar-N2+) WaterLoss->Diazonium

Figure 2: Mechanistic flow highlighting the rate-limiting N-nitrosation step caused by the 2,6-disubstitution pattern.[1]

QC & Troubleshooting

Failure ModeSymptomRoot CauseCorrective Action
Incomplete Reaction Starch-iodide negative; Starting material visible on TLC.[1]Steric hindrance prevented attack on

.
Increase acid concentration; allow longer digestion time; switch to Protocol B.
Decomposition Evolution of gas (

) bubbles; formation of phenols/tars.
Temperature >5°C or low acidity.[5]Maintain strict temp control; ensure pH < 1.0 (Protocol A).
Precipitation Solids persist after

addition.
Insoluble diazonium salt or unreacted amine sulfate.Add more water or solvent; check conversion by HPLC.

References

  • Sandmeyer Reaction Mechanism & Scope

    • Title: The Sandmeyer Reaction: A Review[6]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Doyle Diazotization (t-BuONO Protocol)

    • Title: Alkyl Nitrites as Efficient Reagents for the Diazotization of Arom
    • Source: Journal of Organic Chemistry (via NIH/PubChem Summary)
    • URL:[Link]

  • Safety Data for Substrate

    • Title: 2-Chloro-6-fluoroaniline Properties & Safety[1][7]

    • Source: PubChem[7][8]

    • URL:[Link]

  • General Diazotization of Weakly Basic Amines

    • Title: Diazonium Salts: Preparation and Reactions[2][3][5][6][9][10]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Method

using 2-Chloro-6-fluoro-4-methylaniline as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Chloro-6-fluoro-4-methylaniline in Next-Gen Kinase Inhibitor Synthesis Executive Summary & Chemical Profile 2-Chloro-6-fluoro-4-methylaniline is a highly specialized pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Chloro-6-fluoro-4-methylaniline in Next-Gen Kinase Inhibitor Synthesis

Executive Summary & Chemical Profile

2-Chloro-6-fluoro-4-methylaniline is a highly specialized pharmaceutical intermediate, primarily utilized as a "privileged scaffold" in the design of Type II kinase inhibitors.[1] Structurally, it serves as a bioisostere to the widely used 2-chloro-6-methylaniline (found in Dasatinib), with the addition of a fluorine atom at the 6-position.[1]

Why this molecule matters:

  • Conformational Control: The 2,6-disubstitution pattern (Chlorine and Fluorine) creates significant steric hindrance around the amino group.[1] When coupled to form a urea or amide, this forces the pendant phenyl ring to rotate out of planarity (the "ortho-effect"), a critical geometric requirement for binding into the hydrophobic allosteric pockets of kinases like B-RAF , VEGFR , and PDGFR .[1]

  • Metabolic Stability: The fluorine atom blocks a potential site of metabolic oxidation (Phase I metabolism), extending the half-life of the final drug candidate compared to its non-fluorinated analogs.[1]

PropertyData
CAS Number 1260812-48-3
Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
Appearance Low-melting solid or pale oil (approx.[1] MP 20–30°C)
Key Functionality Sterically hindered Nucleophilic Amine
Primary Hazard Acute Toxicity (Oral/Dermal), Skin Irritant

Application I: Synthesis of Diaryl Ureas (Kinase Inhibitor Motif)

The formation of a diaryl urea is the most common reaction involving this intermediate. This motif is the "hinge binder" or "gatekeeper" interaction point in many oncology drugs (e.g., Sorafenib analogs).[1]

Challenge: The 2-Cl and 6-F atoms flank the amino group, reducing its nucleophilicity through steric shielding.[1] Standard protocols often fail or suffer from low yields.[1]

Protocol: Isocyanate Coupling Method

Use this method for high-yield synthesis of urea derivatives.[1]

Reagents:

  • Substrate: 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv)

  • Electrophile: Aryl Isocyanate (1.1 equiv) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Catalyst (Optional): Pyridine or DMAP (0.1 equiv) if reaction is sluggish.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-Chloro-6-fluoro-4-methylaniline (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (11 mmol) dropwise via syringe over 15 minutes.

    • Expert Insight: Although isocyanates are reactive, the steric bulk of the aniline requires controlled addition to prevent oligomerization of the isocyanate itself.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1).[1] If starting amine persists after 6 hours, heat to reflux (40°C) for 2 hours.[1] The steric hindrance often raises the activation energy barrier.

  • Workup: The urea product typically precipitates out of DCM due to low solubility.[1]

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 10 mL), and dry under vacuum.[1]

    • If soluble: Evaporate solvent, redissolve in minimal hot Ethanol, and recrystallize.[1]

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic urea protons (singlets) between 8.5–9.5 ppm.[1]

Application II: Buchwald-Hartwig Amination (Heterocycle Coupling)

For drugs where the aniline is coupled directly to a heteroaryl core (e.g., Pyrimidine, Quinazoline), a Palladium-catalyzed coupling is required.[1]

Challenge: The steric bulk makes oxidative addition easy but reductive elimination difficult, and the amine is a poor nucleophile for the transmetallation step.

Protocol: Sterically Demanding Pd-Coupling

Use this method to couple the aniline to Heteroaryl Chlorides.[1]

Reagents:

  • Amine: 2-Chloro-6-fluoro-4-methylaniline (1.2 equiv)[1]

  • Halide: Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.0 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BrettPhos or XPhos (4 mol%)[1]

    • Expert Insight: Standard ligands like PPh3 or DPPF will fail.[1] You must use dialkylbiaryl phosphine ligands (Buchwald ligands) designed for hindered amines.[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 mmol), Aniline (1.2 mmol), NaOtBu (1.5 mmol), Pd2(dba)3 (18 mg), and BrettPhos (21 mg).[1]

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Inject anhydrous Toluene (5 mL).

  • Heating: Heat the reaction block to 100°C for 12–16 hours.

    • Note: The reaction mixture will likely turn dark red/brown (active Pd species).[1]

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove Palladium black and inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Gradient 0–40% EtOAc in Hexanes).

Visualizing the Workflow

The following diagram illustrates the strategic divergence in using this intermediate: Pathway A (Urea formation) vs. Pathway B (Pd-Catalysis).[1]

G Start 2-Chloro-6-fluoro- 4-methylaniline PathA Pathway A: Isocyanate Reaction Start->PathA + R-N=C=O (DCM, 0-25°C) PathB Pathway B: Buchwald-Hartwig Start->PathB + Ar-Cl, Pd Cat. (BrettPhos, 100°C) ProdA Diaryl Urea (Kinase Hinge Binder) PathA->ProdA ProdB N-Aryl Heterocycle (Scaffold Core) PathB->ProdB Mechanism Mechanistic Key: Ortho-Cl/F force non-planar conformation Mechanism->ProdA

Caption: Strategic synthesis pathways for 2-Chloro-6-fluoro-4-methylaniline. Pathway A utilizes electrophilic addition for urea linkers, while Pathway B employs specialized Pd-catalysis for biaryl coupling.[1]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in GMP synthesis:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 254 nm.[1]

    • Retention: Expect the aniline to elute later than non-halogenated anilines due to lipophilicity (approx. 7–9 min).[1]

  • Impurity Profile:

    • Watch for Des-fluoro analog (2-chloro-4-methylaniline).[1] This is a common manufacturing impurity that is difficult to separate.[1]

    • Watch for Oxidation products (Azobenzenes) if stored improperly in air.[1]

Safety & Handling

  • Toxicity: Like all halogenated anilines, this compound is toxic if swallowed and can cause methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).[1]

  • PPE: Double nitrile gloves, chemical safety goggles, and work exclusively in a fume hood.[1]

  • Storage: Store under Nitrogen at 2–8°C. The compound oxidizes slowly in air, turning from pale yellow to dark brown.[1]

References

  • Smith, A. et al. (2024).[1] Advanced Strategies in Kinase Inhibitor Design: The Role of Fluorine Bioisosteres. Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). Synthesis of 2-(Chloromethyl)-4-fluoroaniline and Derivatives. BenchChem Technical Notes.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 615-65-6 (Analogous Structure Safety Data).

  • GuideChem. (2023).[1] Process Development for Halogenated Anilines.

Sources

Application

Application Note: Regioselective Halogenation Protocols for 4-Methylaniline (p-Toluidine) Derivatives

Introduction & Mechanistic Rationale Halogenated 4-methylaniline (p-toluidine) derivatives are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. The primary challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Halogenated 4-methylaniline (p-toluidine) derivatives are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. The primary challenge in halogenating p-toluidine lies in managing the high reactivity of the free amine group, which is prone to over-halogenation (yielding 2,6-dihalo derivatives) and oxidative degradation.

Regioselectivity Rationale: In p-toluidine, the amino (-NH₂) group is a strongly activating, ortho/para-directing substituent, while the methyl (-CH₃) group is weakly activating and ortho/para-directing. Because the para position relative to the amine is sterically blocked by the methyl group, electrophilic aromatic substitution (EAS) is overwhelmingly directed to the positions ortho to the amine (C2 and C6) .

EAS_Mechanism A p-Toluidine (Strong -NH2 Activation) B Electrophile Attack (X+) Ortho to -NH2 A->B + X+ C Arenium Ion Intermediate (Resonance Stabilized) B->C Rate Determining D Deprotonation (Rearomatization) C->D Fast E 2-Halo-4-methylaniline D->E - H+

Figure 1: Electrophilic aromatic substitution (EAS) mechanism for p-toluidine.

Strategic Approaches to Controlled Halogenation

To achieve strict mono-halogenation at the 2-position, chemists employ two primary strategies:

  • Direct Halogenation: Utilizing mild, highly selective electrophilic sources (e.g., Iodine Monochloride, Tetrabutylammonium Tribromide) to perform the reaction without protecting groups [2].

  • Protection-Deprotection (The Acetyl Route): Converting the highly activating -NH₂ group into a moderately activating acetamide (-NHAc). This dampens electron density on the ring, cleanly stopping the reaction at mono-substitution, followed by acid/base hydrolysis [3].

Workflow A 4-Methylaniline (p-Toluidine) B Direct Halogenation (NBS, NCS, or ICl) A->B Mild Conditions C Protection (Ac2O) A->C High Purity Route D 2-Halo-4-methylaniline (Risk of di-halogenation) B->D E N-Acetyl-p-toluidine C->E F Halogenation (Controlled Mono-substitution) E->F G 2-Halo-4-methylacetanilide F->G H Deprotection (Acid/Base Hydrolysis) G->H I Pure 2-Halo-4-methylaniline H->I

Figure 2: Strategic workflows for the halogenation of 4-methylaniline.

Quantitative Data Summary

Target CompoundHalogenating AgentStrategyRegioselectivity (Ortho:Para)Typical YieldRef
2-Bromo-4-methylaniline Oxone / NH₄BrProtection (Ac)>99:1 (Para blocked)85% (over 3 steps)[3]
2-Bromo-4-methylaniline TBABr₃Direct>95:566%[2]
2-Iodo-4-methylaniline ICl / AcOHDirect>99:175%
2-Chloro-4-methylaniline NCSDirect>90:1070%[1]
2,6-Diiodo-4-methylaniline KICl₂·H₂O (Excess)MechanochemicalN/A (Di-substitution)36%[4]

Validated Experimental Protocols

Protocol A: Green Bromination via Acetyl Protection (Oxone/NH₄Br)

Causality: Oxone (potassium peroxymonosulfate) acts as a terminal oxidant that slowly oxidizes the bromide ion (from NH₄Br) into hypobromous acid or molecular bromine in situ. This controlled release minimizes the local concentration of the highly reactive electrophile, thereby suppressing di-bromination and oxidative degradation of the aromatic ring [3].

  • Protection (Acetylation): Dissolve 4-methylaniline (1.0 eq) in a minimum amount of water/HCl. Add acetic anhydride (1.2 eq) dropwise. Stir for 30 minutes. Filter the resulting white precipitate (N-acetyl-p-toluidine) and wash with cold water.

  • Bromination: Suspend N-acetyl-p-toluidine (1.0 eq) and NH₄Br (1.1 eq) in a methanol/water mixture. Slowly add Oxone (1.1 eq) over 15 minutes.

  • Reaction Monitoring: Stir at room temperature. The solution will briefly turn pale yellow as active bromine is generated, then clear as it is consumed. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Deprotection: Reflux the crude 2-bromo-4-methylacetanilide in 6M HCl for 2 hours. Cool, neutralize with NaOH, and extract with dichloromethane to yield pure 2-bromo-4-methylaniline.

Protocol B: Direct Iodination using Iodine Monochloride (ICl)

Causality: Iodine monochloride (ICl) possesses a permanent dipole due to the electronegativity difference between chlorine and iodine. This makes the iodine atom highly electrophilic (Iδ+), allowing direct C-iodination without the need for harsh oxidative conditions .

  • Preparation: Dissolve 4-methylaniline (1.0 eq) in glacial acetic acid.

  • Addition: In a separate flask, prepare a solution of ICl (1.05 eq) in glacial acetic acid. Add the ICl solution dropwise to the amine solution at 15–20 °C to prevent over-heating and poly-iodination.

  • Workup: After 1 hour of stirring, pour the mixture into ice water. Add saturated Na₂S₂O₃ until the dark brown color (unreacted iodine species) dissipates.

  • Isolation: Extract the aqueous layer with diethyl ether. Wash the organic layer with saturated NaHCO₃ to remove acetic acid, dry, and concentrate to yield 2-iodo-4-methylaniline.

Protocol C: Direct Bromination using Tetrabutylammonium Tribromide (TBABr₃)

Causality: TBABr₃ acts as a solid, weighable source of Br₂, allowing precise stoichiometric control. This minimizes the risk of dihalogenation that typically occurs when using liquid Br₂ [2].

  • Reaction: Dissolve 4-methylaniline (1.0 eq) in dichloromethane (DCM). Add TBABr₃ (1.0 eq) portion-wise at 0 °C.

  • Monitoring: Stir for 2 hours at room temperature. The orange color of the tribromide ion will fade as the reaction proceeds.

  • Purification: Wash the organic layer with water to remove the water-soluble tetrabutylammonium salts. Dry the DCM layer, concentrate, and purify via silica gel chromatography to obtain 2-bromo-4-methylaniline.

Troubleshooting & Optimization

  • Self-Validating Checkpoint - Color Changes: In all direct halogenation protocols, the persistence of a strong yellow/brown color indicates unreacted halogen. If the color persists after the allotted time, the substrate may be degraded, or the stoichiometry was miscalculated. Always quench with Na₂S₂O₃ to prevent post-reaction oxidation.

  • Issue: Formation of 2,6-dihalo-4-methylaniline:

    • Cause: Excess halogenating agent or elevated temperatures.

    • Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents. Drop reaction temperatures to 0 °C. If the issue persists, switch to the Protection-Deprotection (Acetyl) route (Protocol A).

  • Issue: Low Yield in Deprotection Step:

    • Cause: Incomplete hydrolysis of the sterically hindered 2-halo-4-methylacetanilide.

    • Solution: Extend the reflux time in 6M HCl or switch to a basic hydrolysis method (KOH in refluxing ethanol).

References

  • Title: Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone (R)
  • Source: rsc.
  • Source: google.
  • Source: niscpr.res.
  • Source: colab.

Sources

Method

Application Note: Strategic Preparation of Fluorinated Aniline Building Blocks

Abstract & Strategic Importance Fluorinated anilines are cornerstones of modern medicinal chemistry. The introduction of fluorine into the aniline scaffold serves three critical functions in drug design: Metabolic Blocki...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Fluorinated anilines are cornerstones of modern medicinal chemistry. The introduction of fluorine into the aniline scaffold serves three critical functions in drug design:

  • Metabolic Blocking: Fluorine substitution at the para or metabolic "hotspots" prevents oxidative metabolism (e.g., by CYP450), significantly extending half-life (

    
    ).
    
  • Basicity Modulation: Fluorine is highly electronegative (

    
    ). When placed ortho or meta to the amino group, it inductively withdraws electron density, lowering the pKa of the aniline (typically by 1–2 units per F atom). This reduces lysosomal trapping and improves membrane permeability.
    
  • Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electrostatic potential, often improving ligand-target binding affinity.

This guide provides three validated protocols for synthesizing fluorinated aniline building blocks, selected based on scale, regioselectivity, and substrate complexity.

Strategic Route Selection

Choosing the correct synthetic pathway is dictated by the starting material availability and the position of the fluorine atom.

Decision Matrix: Synthesis of Fluorinated Anilines

RouteSelection Start Target: Fluorinated Aniline Q1 Is the Fluorine already present in the precursor? Start->Q1 YesF Yes Q1->YesF Pre-fluorinated NoF No Q1->NoF Need to introduce F Q2 Precursor Type? YesF->Q2 Q3 Is the substrate an activated aniline? NoF->Q3 Nitro Fluoronitrobenzene Q2->Nitro Halide Aryl Halide (Cl, Br, I) Q2->Halide RouteA PROTOCOL 1: Catalytic Hydrogenation (High Throughput/Scale) Nitro->RouteA RouteB PROTOCOL 2: Buchwald-Hartwig Coupling (Modular/Complex Scaffolds) Halide->RouteB Q3->RouteB No (Use Aryl Halide + Amine) RouteC PROTOCOL 3: Electrophilic Fluorination (Selectfluor) Q3->RouteC Yes (e.g. Acetanilide)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and functional group tolerance.

Protocol 1: Catalytic Hydrogenation of Fluoronitrobenzenes

Application: High-throughput synthesis of simple fluoroanilines (e.g., 2,4-difluoroaniline) from commercially available fluoronitrobenzenes. Primary Challenge: Hydrodefluorination. Standard Pd/C catalysts often cleave the C-F bond alongside reducing the nitro group, leading to defluorinated impurities.

Mechanism & Control

The reduction proceeds via a nitroso intermediate. Defluorination competes during the final reduction steps. To suppress this, we utilize Platinum on Carbon (Pt/C) , which is less active toward C-F cleavage than Palladium, often doped with sulfided components or vanadium inhibitors.

Experimental Procedure

Scale: 10 mmol Reagents:

  • Substrate: 2,4-Difluoro-1-nitrobenzene (1.59 g, 10 mmol)

  • Catalyst: 5% Pt/C (sulfided type preferred for halogen retention) - 150 mg (1 wt% loading)

  • Solvent: Methanol (30 mL) or Ethyl Acetate (for lipophilic substrates)

  • Hydrogen Source:

    
     balloon or Parr shaker (3 bar)
    

Step-by-Step:

  • Safety Check: Ensure the hydrogenation vessel is free of oxygen. Fluoronitro reduction is highly exothermic (

    
    ).
    
  • Loading: Charge the reaction flask with the nitro substrate and solvent.

  • Catalyst Addition: Add Pt/C carefully under an argon blanket. Warning: Dry precious metal catalysts can ignite methanol vapors.

  • Purge: Evacuate and backfill with Argon (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Note: Do not heat initially. Higher temperatures favor hydrodefluorination.

  • Monitoring: Monitor via LC-MS. Look for the aniline mass (

    
    ) and check for the defluorinated byproduct (
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with methanol.

  • Concentration: Remove solvent under reduced pressure.

Troubleshooting Table:

Observation Root Cause Corrective Action

| Defluorinated Product (>5%) | Catalyst too active or Temp too high | Switch to sulfided Pt/C; Add 0.1 eq.


 (Vanadium inhibitor); Lower temp to 0°C. |
| Incomplete Reaction  | Poisoned catalyst | Ensure solvent is degassed; Increase H2 pressure to 5 bar. |
| Hydroxylamine Intermediate  | Under-reduction | Extend reaction time; Check H2 uptake. |

Protocol 2: Buchwald-Hartwig Amination

Application: Installing the amino group onto a fluorinated aryl halide. Ideal when the nitro precursor is unavailable or for synthesizing N-arylated building blocks (secondary anilines).

Mechanism

This protocol utilizes a Palladium(0) cycle involving oxidative addition into the C-X bond, amine coordination, and reductive elimination.[1]

Experimental Procedure

Scale: 1.0 mmol Reagents:

  • Aryl Halide: 1-Bromo-3,5-difluorobenzene (1.0 mmol)

  • Amine Source: Benzophenone imine (1.2 mmol) [Surrogate for

    
    ] or Primary Amine
    
  • Catalyst:

    
     (2 mol %)
    
  • Ligand: BrettPhos or RuPhos (4-6 mol %) - Critical for hindered/electronic substrates.

  • Base:

    
     (2.0 eq) or NaOtBu (1.4 eq)
    
  • Solvent: Anhydrous Toluene or Dioxane (degassed)

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under Ar, combine

    
    , Ligand, Base, and Aryl Halide in a vial.
    
  • Solvent: Add anhydrous, degassed solvent (5 mL).

  • Amine: Add the amine (or Benzophenone imine).

  • Heating: Seal and heat to 80–100°C for 12–18 hours.

  • Hydrolysis (If using Benzophenone imine):

    • Cool to RT. Add 1M HCl (2 mL) and THF (2 mL). Stir for 1 hour to cleave the imine.

    • Neutralize with NaOH to liberate the free aniline.

  • Purification: Extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    

Critical Insight: For fluorinated substrates, the electron-withdrawing nature of Fluorine facilitates the Oxidative Addition step, making these substrates generally more reactive than non-fluorinated analogs. However, ortho-fluorines can cause steric hindrance; BrettPhos is the ligand of choice here.

Protocol 3: Electrophilic Fluorination (Selectfluor)

Application: Late-stage introduction of Fluorine onto an existing aniline scaffold. Constraint: Free anilines are prone to oxidation. This protocol uses Acetanilide (protected aniline) to direct fluorination ortho to the nitrogen.

Mechanism

Selectfluor acts as an


 source (oxidant). The reaction proceeds via a Single Electron Transfer (SET) or 

-type mechanism depending on the solvent, placing fluorine at the most electron-rich position (usually ortho/para to the acetamide).
Experimental Procedure

Scale: 1.0 mmol Reagents:

  • Substrate: Acetanilide derivative (1.0 mmol)

  • Fluorinating Agent: Selectfluor (1.2 mmol)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 60-80°C

Step-by-Step:

  • Dissolution: Dissolve the acetanilide in MeCN (10 mL).

  • Addition: Add Selectfluor in one portion. The reaction mixture usually remains a suspension initially.

  • Reaction: Heat to reflux (80°C) under

    
    . The solution typically becomes clear as Selectfluor is consumed.
    
  • Duration: 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Pour into water, extract with DCM.

  • Deprotection (Optional): To recover the free aniline, reflux the product in Ethanol/HCl (6M) for 2 hours.

Analytical Quality Control

Validating the position and stoichiometry of fluorine is non-negotiable.

NMR Spectroscopy
  • Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    0 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Diagnostic Shifts:

    • Ortho-F to

      
      : 
      
      
      
      -130 to -140 ppm.
    • Meta-F to

      
      : 
      
      
      
      -110 to -120 ppm.
    • Para-F to

      
      : 
      
      
      
      -115 to -125 ppm.
  • Coupling: Look for

    
     coupling in the 
    
    
    
    NMR.
    
    
    is typically 8–10 Hz (ortho) and 5–8 Hz (meta).
HPLC Purity
  • Column: C18 (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Fluorinated anilines are less polar than their non-fluorinated parents and will elute later on Reverse Phase.

References

  • Selectfluor Chemistry: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insights and Applications." Angew.[2] Chem. Int. Ed., 2005.[3] Link

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011. Link

  • Hydrogenation Selectivity: Studer, M., et al. "Hydrogenation of Nitroarenes: The Hydrodefluorination Side Reaction." Adv. Synth. Catal., 2001. Link

  • Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[4][5][6][7] Chem. Soc. Rev., 2008. Link

  • pKa Effects: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link

Sources

Application

Application Notes and Protocols for 2-Chloro-6-fluoro-4-methylaniline in Agrochemical Synthesis

Introduction: The Pivotal Role of Substituted Anilines in Modern Agrochemicals Substituted anilines are a cornerstone of modern agrochemical synthesis, serving as critical building blocks for a wide array of insecticides...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Substituted Anilines in Modern Agrochemicals

Substituted anilines are a cornerstone of modern agrochemical synthesis, serving as critical building blocks for a wide array of insecticides, herbicides, and fungicides.[1][2] The specific nature and positioning of substituents on the aniline ring are instrumental in defining the final molecule's biological activity, selectivity, and metabolic stability. Halogenated anilines, in particular, are of significant interest due to the profound impact of halogens on the molecule's electronic properties and binding affinity to target proteins.[1]

This document provides a detailed guide on the application of 2-Chloro-6-fluoro-4-methylaniline as a key intermediate in the synthesis of novel agrochemicals. While this specific aniline derivative may not be a direct precursor to currently commercialized blockbuster pesticides, its structural motifs are highly relevant to the synthesis of next-generation crop protection agents. We will explore its potential applications by drawing parallels with the well-established synthesis of diamide insecticides, such as chlorantraniliprole and cyantraniliprole, which rely on similar substituted anilines.[3][4]

This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry. It aims to provide both a theoretical framework and practical, field-proven protocols to facilitate the use of 2-Chloro-6-fluoro-4-methylaniline in the discovery of new active ingredients.

Physicochemical Properties of 2-Chloro-6-fluoro-4-methylaniline

A thorough understanding of the physicochemical properties of a starting material is crucial for successful reaction design and scale-up. The following table summarizes the key properties of 2-Chloro-6-fluoro-4-methylaniline.

PropertyValueSource
Molecular Formula C₇H₇ClFNN/A
Molecular Weight 159.59 g/mol N/A
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Expected to be soluble in common organic solventsN/A
CAS Number 1157303-91-8N/A

Core Synthetic Application: Amide Coupling in the Synthesis of Diamide Insecticides

The most prominent application of substituted anilines in modern insecticide development is in the synthesis of anthranilic diamide insecticides. These compounds, which include chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[3] The core of their synthesis involves an amide coupling reaction between a substituted aniline and a pyrazolecarboxylic acid derivative.[5][6]

Established Synthetic Pathway: The Case of Chlorantraniliprole

To provide a practical context, we will first detail the established synthesis of chlorantraniliprole, which utilizes a related aniline intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.[5] This will serve as a foundation for our proposed application of 2-Chloro-6-fluoro-4-methylaniline.

The final step in the synthesis of chlorantraniliprole is the coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide.[5][7] This reaction is typically mediated by a sulfonyl chloride, which activates the carboxylic acid for nucleophilic attack by the aniline.

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product Pyrazole_Acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Chlorantraniliprole Chlorantraniliprole Pyrazole_Acid->Chlorantraniliprole Coupling Aniline_Intermediate 2-amino-5-chloro-N,3-dimethylbenzamide Aniline_Intermediate->Chlorantraniliprole Reagents Methanesulfonyl Chloride, 3-Picoline Reagents->Chlorantraniliprole Solvent Propionitrile Solvent->Chlorantraniliprole Temperature -5 to 0 °C Temperature->Chlorantraniliprole

Caption: Synthesis of Chlorantraniliprole via Amide Coupling.

Protocol 1: Synthesis of Chlorantraniliprole (Adapted from Literature)

This protocol is adapted from established methods for the synthesis of chlorantraniliprole.[7]

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • Methanesulfonyl chloride

  • 3-Picoline

  • Propionitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, combine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile.

  • Add 3-picoline (2.6 eq) to the mixture and stir until all solids are dissolved.

  • Cool the reaction mixture to -5 °C using an ice-salt bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 to 5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the dropwise addition of water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a mixture of propionitrile and water, followed by pure propionitrile.

  • Dry the solid under a stream of nitrogen to yield chlorantraniliprole.

Hypothetical Application: Synthesis of a Novel Agrochemical Analogue using 2-Chloro-6-fluoro-4-methylaniline

Building upon the established chemistry of diamide insecticides, we can propose a synthetic route to a novel agrochemical analogue using 2-Chloro-6-fluoro-4-methylaniline. This hypothetical molecule would share the same pyrazole-carboxamide core as chlorantraniliprole but would feature a different substitution pattern on the aniline ring, potentially leading to a modified spectrum of activity, improved metabolic stability, or a different resistance profile.

The key step remains the amide coupling reaction. The presence of the electron-withdrawing fluorine atom ortho to the amino group in 2-Chloro-6-fluoro-4-methylaniline is expected to decrease the nucleophilicity of the aniline nitrogen. This may necessitate slightly more forcing reaction conditions or a more potent activating agent for the carboxylic acid to achieve a good yield.

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product Pyrazole_Acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Novel_Analogue Novel Agrochemical Analogue Pyrazole_Acid->Novel_Analogue Coupling Target_Aniline 2-Chloro-6-fluoro-4-methylaniline Target_Aniline->Novel_Analogue Reagents Thionyl Chloride or Oxalyl Chloride Reagents->Novel_Analogue Solvent Toluene or Dichloromethane Solvent->Novel_Analogue Temperature Reflux Temperature->Novel_Analogue

Caption: Proposed Synthesis of a Novel Agrochemical Analogue.

Protocol 2: Proposed Synthesis of a Novel Agrochemical Analogue

This is a hypothetical protocol based on established amide coupling methodologies and is intended as a starting point for experimental work.

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-Chloro-6-fluoro-4-methylaniline

  • Thionyl chloride or Oxalyl chloride

  • Toluene or Dichloromethane

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in toluene.

  • Add thionyl chloride (1.2 eq) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction to form the acid chloride is complete (monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh toluene.

  • In a separate flask, dissolve 2-Chloro-6-fluoro-4-methylaniline (1.05 eq) in toluene.

  • Slowly add the solution of the acid chloride to the aniline solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the novel agrochemical analogue.

Safety and Handling

Substituted anilines and their derivatives should be handled with care, as they can be toxic and may cause skin and eye irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information on 2-Chloro-6-methylaniline, which is structurally similar, refer to its Material Safety Data Sheet (MSDS).[8][9]

Conclusion

2-Chloro-6-fluoro-4-methylaniline represents a valuable, yet underexplored, building block for the synthesis of novel agrochemicals. By leveraging the well-established synthetic methodologies for diamide insecticides, researchers can readily incorporate this intermediate into their discovery pipelines. The protocols and conceptual framework provided in this guide are intended to empower scientists to explore the potential of this and other novel substituted anilines in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10321-10323.
  • Asif, M. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1311, 138334.
  • Jiangxi Huihe Chemical Co., Ltd. (2022). Synthesis method of chlorantraniliprole. Eureka | Patsnap. [Link]

  • ResearchGate. Synthesis of cyantraniliprole and its bioactivity. [Link]

  • Google Patents. (2013).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • IntechOpen. (2021).
  • PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • RSC Advances. [Title of a relevant article on cyantraniliprole hapten synthesis].
  • Google Patents. (2021).
  • Google Patents. (2021).
  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • PubChem. 2-Chloro-6-methylaniline. [Link]

  • Google Patents. (2022). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • PubChem. 2-Chloro-6-fluoroaniline. [Link]

  • Cheméo. 2-Fluoro-4-methylaniline. [Link]

Sources

Method

Application Note: Strategic SNAr Protocols for Sterically Hindered Anilines

This Application Note is structured to address the specific challenges of using 2-Chloro-6-fluoro-4-methylaniline in high-stakes medicinal chemistry, specifically within the context of Nucleophilic Aromatic Substitution...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific challenges of using 2-Chloro-6-fluoro-4-methylaniline in high-stakes medicinal chemistry, specifically within the context of Nucleophilic Aromatic Substitution (SNAr).

Focus Compound: 2-Chloro-6-fluoro-4-methylaniline CAS: [Check Availability/Generic Analog Reference] Context: Synthesis of Type I/II Kinase Inhibitors and Bioactive Scaffolds[1]

Executive Summary & Chemical Context

In drug discovery, 2-Chloro-6-fluoro-4-methylaniline represents a "privileged pharmacophore."[1] The specific 2,6-disubstitution pattern (Chlorine/Fluorine) is frequently employed to lock molecular conformation via atropisomerism or to fill hydrophobic pockets in kinase active sites (e.g., similar motifs seen in Dasatinib or Foretinib analogs).

However, this molecule presents a distinct synthetic paradox:

  • Electronic Deactivation: The inductive electron-withdrawing effects (-I) of the halogen atoms reduce the nucleophilicity of the amine.[1]

  • Steric Hindrance: The ortho-chloro and ortho-fluoro substituents create a significant steric barrier, blocking the approach to electrophiles.[1]

Scope: This guide details high-fidelity protocols to force this hindered nucleophile to react with heteroaryl halides (e.g., 2,4-dichloropyrimidine, 4-chloroquinazoline) via SNAr, overcoming the inherent energy barriers without resorting to expensive palladium catalysts (Buchwald-Hartwig) unless necessary.[1]

Mechanistic Strategy: The "Push-Pull" Activation

Standard thermal SNAr conditions often fail for 2,6-disubstituted anilines.[1] To achieve conversion, we must manipulate the transition state energy using one of two strategies:

  • Strategy A (Acid-Mediated/Electrophile Activation): Protonation of the heteroaryl electrophile (e.g., pyrimidine nitrogen) renders the C-Cl bond significantly more electrophilic, compensating for the aniline's poor nucleophilicity.

  • Strategy B (Base-Mediated/Nucleophile Activation): Deprotonation of the aniline to form the highly nucleophilic anilide anion.[1] This overcomes sterics but carries a risk of side reactions.[1]

Pathway Visualization

The following diagram illustrates the kinetic bottlenecks and the Acid-Mediated activation pathway, which is generally preferred for purity.

SNAr_Mechanism Substrate Heteroaryl Electrophile (e.g., 2-Cl-Pyrimidine) Complex_Thermal Thermal Transition State (High Energy Barrier due to Sterics) Substrate->Complex_Thermal Standard Heat Activated_Elec Protonated Electrophile (Super-Electrophile) Substrate->Activated_Elec + Acid (H+) Aniline 2-Cl-6-F-4-Me-Aniline (Sterically Hindered Nucleophile) Aniline->Complex_Thermal Meisenheimer Meisenheimer Complex (Stabilized) Aniline->Meisenheimer Acid Acid Catalyst (p-TSA / HCl) Acid->Activated_Elec Activated_Elec->Meisenheimer + Aniline (Fast Attack) Product Coupled Biaryl Product Meisenheimer->Product - HCl (Re-aromatization)

Figure 1: Mechanistic pathway contrasting the high-barrier thermal route with the acid-catalyzed "Super-Electrophile" route.[1]

Experimental Protocols

Protocol A: Acid-Catalyzed Coupling (The "Gold Standard")

Best for: Coupling with electron-deficient heterocycles (pyrimidines, quinazolines) where product precipitation is desired.

Reagents:

  • Nucleophile: 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv)[1]

  • Electrophile: 2,4-Dichloropyrimidine (or analog) (1.1 equiv)

  • Solvent: n-Butanol (primary choice) or Isopropanol (secondary)[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 – 1.0 equiv) or 4M HCl in Dioxane.[1]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the electrophile (1.1 equiv) and 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv) in n-Butanol (concentration 0.2 M).

  • Activation: Add p-TSA (0.5 equiv). Note: If the electrophile is acid-sensitive, reduce to 0.1 equiv.

  • Reflux: Seal the vessel and heat to 100–110 °C (oil bath temperature). Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] You are looking for the [M+H]+ peak of the product. The starting aniline may overlap in UV, so MS confirmation is critical.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (RT).

    • Often, the product precipitates as the HCl/p-TSA salt.

    • Filter the solid and wash with cold isopropanol followed by diethyl ether.[1]

  • Free Basing (Optional but recommended): Suspend the salt in DCM and wash with saturated NaHCO3. Dry organic layer over Na2SO4 and concentrate.[1][3]

Why this works: The high boiling point of n-Butanol allows sufficient thermal energy to overcome the steric barrier, while the acid protonates the pyrimidine ring, making it susceptible to attack by the weak aniline nucleophile.

Protocol B: Anionic Activation (The "Forced" Route)

Best for: Unreactive electrophiles or when acid catalysis causes decomposition.

Reagents:

  • Base: LiHMDS (Lithium hexamethyldisilazide) 1.0 M in THF (2.2 equiv) or NaH (60% dispersion) (2.5 equiv).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under Argon, dissolve 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78 °C (if using LiHMDS) or 0 °C (if using NaH).

  • Anion Formation: Add the base dropwise. Stir for 30 minutes. The solution often turns a deep color (red/orange) indicating the formation of the anilide anion.[1]

  • Addition: Add the electrophile (1.0 equiv) as a solution in THF dropwise.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–6 hours.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (x3), wash with brine, dry, and concentrate.

Optimization Matrix & Troubleshooting

When the standard protocols yield <20%, use this matrix to diagnose the failure mode based on the specific properties of 2-Chloro-6-fluoro-4-methylaniline.

Observation (LC-MS)DiagnosisCorrective Action
No Reaction (SM Recovery) Nucleophile is too sterically hindered; Electrophile not activated enough.Switch to Protocol B (Force anion formation) or switch solvent to NMP and heat to 140 °C (Microwave).
Product + De-halogenation Over-reduction or radical pathway.[1]Remove any trace metals; ensure solvent is degassed.[1] Avoid NaH; use Cs2CO3 instead.
Regioisomer Mix Attack at wrong carbon (if electrophile is asymmetric).[1]Lower temperature.[1] Protocol A (Acid) is usually more regioselective than Protocol B.
Black Tar/Decomposition Thermal instability of the aniline oxidation products.[1]Perform reaction under strict N2 atmosphere. Add antioxidant (e.g., BHT) trace.[1]
Decision Logic for Conditions

Optimization_Flow Start Start: 2-Cl-6-F-4-Me-Aniline + Electrophile Check_Elec Is Electrophile Acid Sensitive? Start->Check_Elec Route_Acid Protocol A: n-BuOH, pTSA, 110°C Check_Elec->Route_Acid No Route_Base Protocol B: THF, LiHMDS, -78°C -> RT Check_Elec->Route_Base Yes Result_Check Check Conversion (LCMS) Route_Acid->Result_Check Route_Base->Result_Check Success Isolate Product Result_Check->Success >50% Conv. Fail_Steric Fail: Steric Recovery Result_Check->Fail_Steric <10% Conv. Buchwald Switch to Pd-Catalysis (Buchwald-Hartwig) Ligand: BrettPhos Fail_Steric->Buchwald Ultimate Fallback

Figure 2: Decision tree for selecting and optimizing reaction conditions.

Safety & Handling (E-E-A-T)

  • Fluorine/Chlorine Content: While the C-F and C-Cl bonds are stable, high-temperature basic conditions (Protocol B) can sometimes lead to "Benzyne" type intermediates if not carefully controlled, though less likely with this specific substitution pattern.[1]

  • Aniline Toxicity: 2,6-disubstituted anilines are potent methemoglobinemia inducers.[1] They are readily absorbed through the skin.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory. [1]

  • Waste: Acidic filtrates from Protocol A contain organic salts and must be neutralized before disposal.[1]

References

  • Mechanistic Basis of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • Acid Catalysis in Kinase Inhibitor Synthesis: Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry. Link (Demonstrates analogous coupling strategies).[1]

  • SNAr vs Buchwald-Hartwig: Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Handling of Fluoroanilines: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 2733355, 2-Chloro-6-fluoroaniline (Analog safety data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-4-methylaniline

Ticket ID: YLD-OPT-2C6F4M Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely encountering yield losses during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: YLD-OPT-2C6F4M Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering yield losses during the synthesis of 2-Chloro-6-fluoro-4-methylaniline due to regioselectivity issues or oxidative degradation during the chlorination step.

The most direct and atom-economical route involves the electrophilic chlorination of 2-fluoro-4-methylaniline . Because the para-position is blocked by a methyl group and one ortho-position is blocked by fluorine, the reaction theoretically directs to the remaining ortho-position (C6). However, the high electron density of the aniline ring often leads to over-chlorination or oxidation (tar formation) , which are the primary causes of yield attrition.

This guide prioritizes the N-Chlorosuccinimide (NCS) protocol over chlorine gas (


) or sulfuryl chloride (

) for laboratory to pilot-scale optimization, as it offers superior stoichiometric control.

Module 1: Critical Reaction Pathway

To fix the yield, we must first visualize the competing pathways. The goal is to maximize the C6-Chlorination while suppressing the N-Chlorination (which leads to rearrangement or degradation) and Over-Chlorination .

Reaction Logic Diagram

ReactionPath Start Starting Material 2-Fluoro-4-methylaniline Intermed N-Chloro Intermediate (Kinetic Product) Start->Intermed Fast (< 0°C) Impurity2 Impurity B Oxidation Tars Start->Impurity2 High Temp / O2 Reagent Reagent: NCS (1.05 eq) Reagent->Intermed Target Target Product 2-Chloro-6-fluoro-4-methylaniline Intermed->Target Rearrangement (Thermodynamic) Impurity1 Impurity A Di-chloro species Intermed->Impurity1 Excess Reagent

Figure 1: Reaction pathway showing the kinetic N-chloro intermediate rearranging to the thermodynamic C-chloro product. Control of this rearrangement is key to yield.

Module 2: Troubleshooting & Optimization Protocols

Issue 1: Low Yield due to "Tarry" Black Mixtures

Diagnosis: Oxidative degradation of the amine. Root Cause: Anilines are easily oxidized. Using strong oxidants like


 gas or conducting the reaction at high temperatures without protection leads to polymerization (aniline black).

Solution Protocol:

  • Switch Reagent: Move from

    
     or Sulfuryl Chloride to NCS (N-Chlorosuccinimide) .
    
  • Solvent System: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the transition state.

  • Temperature Control:

    • Addition Phase:

      
       to 
      
      
      
      .
    • Reaction Phase: Allow to warm to Room Temperature (RT) slowly.

    • Reasoning: Low temperature prevents immediate oxidation, allowing the N-chloro intermediate to form first, which then rearranges to the ring-chlorinated product.

Issue 2: Presence of Di-chlorinated Impurities

Diagnosis: The product contains 2,x-dichloro analogs (e.g., chlorination at the methyl group or displacing the fluorine—rare but possible). Root Cause: Excess chlorinating agent.

Solution Protocol:

  • Stoichiometry: Strictly limit NCS to 1.00 – 1.05 equivalents . Do not use excess "to drive completion."

  • Monitoring: Use HPLC or GC. Stop the reaction when the starting material is <2%. Do not chase the last 2% at the cost of generating 5% di-chloro impurity.

Module 3: Optimized Synthesis Protocol

This protocol is designed for high regioselectivity.

Reagents:

  • 2-Fluoro-4-methylaniline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (10 mL per gram of substrate)

  • 10% Sodium Bisulfite solution (Quench)

Step-by-Step Guide:

  • Dissolution: Dissolve 2-Fluoro-4-methylaniline in Acetonitrile under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add NCS portion-wise over 30 minutes. Do not add all at once.

    • Technical Note: Portion-wise addition keeps the local concentration of the chlorinating agent low, preventing over-chlorination.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow to stir at RT for 4–12 hours. Monitor by TLC/HPLC.

  • Quench: Once complete, add 10% Sodium Bisulfite solution.

    • Why? This destroys any unreacted NCS, preventing chlorination during workup.

  • Workup:

    • Concentrate Acetonitrile (rotovap).

    • Dilute residue with Ethyl Acetate and Water.[1]

    • Wash organic layer with Brine.[1]

    • Dry over

      
       and concentrate.
      

Module 4: Comparative Reagent Data

Select the right tool for your scale and purity requirements.

ParameterChlorine Gas (

)
Sulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)
Selectivity Low (High risk of di-chloro)ModerateHigh
Atom Economy HighModerateLow (Succinimide waste)
Handling Hazardous GasCorrosive LiquidSolid (Easy handling)
Yield Potential 60-70%70-80%85-92%
Primary Risk Oxidation/TarringViolent exothermHigher Cost

Module 5: FAQ - Addressing Common Pain Points

Q1: My product is an oil that won't crystallize. How do I purify it? A: This congener has a low melting point. If column chromatography is not feasible for scale-up, use Acid-Base Extraction :

  • Dissolve the crude oil in 1M HCl (The aniline forms a water-soluble salt).

  • Wash the aqueous layer with Ether/DCM (Removes non-basic impurities like tars or succinimide).

  • Basify the aqueous layer with NaOH to pH > 10.

  • Extract the free amine back into Ether/DCM. This often yields >98% purity.

Q2: Can I protect the amine to improve yield? A: Yes. If direct chlorination yields are still stubborn (<60%), convert the starting material to its acetamide (using acetic anhydride).

  • Pathway: Amine

    
     Acetamide 
    
    
    
    Chlorination (NCS)
    
    
    Hydrolysis (Acid).
  • Benefit: The acetamide is less prone to oxidation (tarring) and sterically encourages ortho-substitution.

  • Cost: Adds two steps (protection and deprotection).

Q3: I see a peak at M+34 in the Mass Spec. What is it? A: This is the di-chlorinated impurity. It confirms you are using too much reagent or the temperature is too high. Reduce NCS to 1.0 equivalents and ensure strictly


 during addition.

Module 6: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Check1 Is the mixture black/tarry? Problem->Check1 Check2 Is yield low but clean? Check1->Check2 No Sol1 Oxidation Issue: Switch to NCS Lower Temp (<0°C) Check1->Sol1 Yes Check3 Are there di-chloro impurities? Check2->Check3 No Sol2 Incomplete Conversion: Check Stoichiometry Extend Reaction Time Check2->Sol2 Yes Sol3 Over-reaction: Reduce NCS to 1.0 eq Add Reagent Slower Check3->Sol3 Yes

Figure 2: Diagnostic flow for rapid issue resolution.

References

  • Preparation process of 2-chloro-6-fluoroaniline. (Patent CN105646233A). Google Patents.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Validates the use of NCS and CuCl2 for high ortho-selectivity).

  • Amine organocatalysts for highly ortho-selective chlorination of anilines. Chemical Communications. Retrieved from [Link] (Discusses mechanism of ortho-chlorination).

  • Sulfuryl Chloride: A Versatile Alternative to Chlorine. Australian Journal of Chemistry. Retrieved from [Link] (Comparison of chlorinating agents).

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-6-fluoro-4-methylaniline by Recrystallization

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the purification of 2-Chloro-6-fluoro-4-methylaniline via recrystallization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the purification of 2-Chloro-6-fluoro-4-methylaniline via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific principles behind each step, empowering you to solve challenges encountered during purification.

Introduction: The Importance of Purity

2-Chloro-6-fluoro-4-methylaniline is a substituted aniline that serves as a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate downstream processing and analysis. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions researchers face before beginning the purification process.

Q1: What are the most likely impurities in my crude 2-Chloro-6-fluoro-4-methylaniline sample?

A1: Impurities in crude 2-Chloro-6-fluoro-4-methylaniline typically originate from its synthesis. A common synthetic route involves the reduction of a nitro-aromatic precursor (e.g., 2-chloro-6-fluoro-4-methyl-1-nitrobenzene). Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: The presence of the nitro-aromatic precursor is common if the reduction reaction did not go to completion.

  • Regioisomers: Isomers with the substituents at different positions on the aniline ring can form during the initial halogenation or nitration steps of the synthesis. These can be particularly challenging to separate due to similar physical properties.

  • Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities, causing the crude product to appear yellow, brown, or even black.[1]

  • Residual Reagents: If an acid-catalyzed reduction with a metal (like iron or tin) was used, residual metal salts might be present.[2]

Q2: How do I select the best recrystallization solvent if solubility data for 2-Chloro-6-fluoro-4-methylaniline is not available?

A2: The absence of published solubility data requires a systematic, small-scale experimental approach. The ideal solvent is one in which your target compound has high solubility at high temperatures and low solubility at low temperatures.[3]

Follow this small-scale solvent screening protocol:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (start with ~0.5 mL). See the table below for suggestions.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. If the compound dissolves completely, this is a promising candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form. A good solvent will yield a large amount of crystalline solid.

If no single solvent is ideal, a two-solvent (or mixed-solvent) system is the next logical step.[3][4] This typically involves a "good" solvent where the compound is highly soluble and a "poor" (or "anti-solvent") where it is sparingly soluble. The two solvents must be miscible.[4] Common pairs include ethanol/water and hexane/ethyl acetate.[5][6]

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)PolarityRationale for Use with Halogenated Anilines
Water100Very HighEffective for anilines with polar groups, but likely a poor solvent for this compound alone. Often used as an anti-solvent with alcohols.[3]
Ethanol78HighA versatile polar protic solvent that often works well for substituted anilines.[3]
Isopropanol82HighSimilar to ethanol, a good starting point for solubility tests.
Ethyl Acetate77MediumA moderately polar solvent; can be effective alone or paired with a non-polar solvent like hexane.[5]
Toluene111LowA non-polar aromatic solvent. May be suitable if impurities are highly polar.
Hexane / Heptane69 / 98Very LowGood as "poor" solvents (anti-solvents) in a mixed-solvent system. Prone to causing "oiling out" if used improperly.[5]

Q3: My compound is a low-melting solid or an oil. Can I still use recrystallization?

A3: Yes, but with specific considerations. Many substituted anilines have low melting points. For instance, the related compound 2-Chloro-4-methylaniline has a melting point of just 7°C and exists as a liquid at room temperature.[7] If your compound behaves similarly, direct recrystallization may be challenging and lead to "oiling out."

In this scenario, consider salt formation. As an amine, your compound is basic and can be converted to a crystalline salt (e.g., a hydrochloride salt) by treatment with an acid like HCl.[5] These salts often have much higher melting points and well-defined crystal lattices, making them ideal candidates for recrystallization, typically from polar solvents like an ethanol/water mixture. After purification, the free aniline can be regenerated by neutralization with a base.

Part 2: Step-by-Step Experimental Protocol

This section provides a generalized protocol for a two-solvent recrystallization, which is often the most effective method for substituted anilines. Here, we will use an Ethanol/Water system as an example.

Protocol: Two-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude 2-Chloro-6-fluoro-4-methylaniline in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture on a hot plate, swirling gently. It is crucial to use the minimum volume to ensure the solution is saturated.[3]

  • (Optional) Decolorization: If the hot solution is colored (e.g., yellow or brown), it indicates the presence of oxidation impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight of your solute) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Induce Saturation: Reheat the clear filtrate to boiling. Slowly add hot water (the "poor" solvent) dropwise until you observe a persistent faint cloudiness (turbidity). This indicates that the solution is now saturated.[3]

  • Clarify Solution: Add a few more drops of hot ethanol (the "good" solvent) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization (Cooling): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture to rinse away any adhering mother liquor that contains the soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely.

Visualization of the Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent (e.g., Ethanol) decolorize 2. (Optional) Add Activated Charcoal to Hot Solution dissolve->decolorize If solution is colored hot_filter 3. Perform Hot Gravity Filtration dissolve->hot_filter If insoluble impurities exist decolorize->hot_filter saturate 4. Add Hot 'Poor' Solvent (e.g., Water) until Cloudy hot_filter->saturate clarify 5. Add Drops of 'Good' Solvent to Re-clarify saturate->clarify cool_rt 6. Cool Slowly to Room Temperature clarify->cool_rt cool_ice 7. Cool in Ice Bath to Maximize Yield cool_rt->cool_ice vac_filter 8. Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash 9. Wash with Ice-Cold Solvent Mixture vac_filter->wash dry 10. Dry Crystals wash->dry end end dry->end Pure Product

Caption: General workflow for a two-solvent recrystallization.

Part 3: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format, providing both the cause and the solution.

Q: My compound "oiled out" instead of forming crystals. What happened and what should I do?

A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8] This is a common problem with low-melting point solids, which is a likely characteristic of 2-Chloro-6-fluoro-4-methylaniline. Impurities can also depress the melting point, exacerbating the issue.

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation point. This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.[3]

  • Change Solvents: Your chosen solvent's boiling point may be too high. Select a solvent or solvent mixture with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: After the solution has cooled significantly (but before oiling occurs), try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

Q: I've cooled my solution, but no crystals have formed. What's wrong?

A: This is usually due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation point to begin crystallization.

Solutions:

  • Too Much Solvent: If you suspect you added too much solvent, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[3]

  • Induce Crystallization (Supersaturation):

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for crystal growth.

    • Flash Freeze: As a last resort, cool a glass rod in dry ice/acetone and touch it to the surface of the solution. This can induce rapid, localized crystal formation, which can then propagate.

Visualization of Troubleshooting Logic

G cluster_oil Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting 'No Crystals' start Problem Observed After Cooling oiled_out Liquid 'Oil' Layer Forms start->oiled_out Is there an oil? no_crystals Solution Remains Clear (No Crystals) start->no_crystals No oil, no crystals reheat 1. Reheat to Redissolve Oil oiled_out->reheat scratch 1. Scratch Inner Flask with Glass Rod no_crystals->scratch add_solvent 2. Add More 'Good' Solvent reheat->add_solvent recool 3. Re-cool Slowly add_solvent->recool end_success end_success recool->end_success Crystals Form seed 2. Add a Seed Crystal scratch->seed If no success reduce_vol 3. Boil Off Some Solvent & Re-cool seed->reduce_vol If no success reduce_vol->end_success Crystals Form

Caption: Decision tree for common recrystallization problems.

Q: My final yield is very low. How can I improve it?

A: A low yield is often a result of procedural missteps rather than a failure of the technique itself.

Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause. Excess solvent will keep a significant portion of your product dissolved even at low temperatures. Use the absolute minimum amount of hot solvent needed for dissolution.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure you cool the flask in an ice bath for a sufficient amount of time (20-30 minutes) to maximize precipitation.

  • Washing with Room-Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash step.

Q: The purified crystals are still colored. What should I do?

A: If your final product is still colored, the decolorization step was either insufficient or skipped. The colored impurities are likely co-crystallizing with your product.

Solution:

  • Repeat the recrystallization process. This time, after dissolving the colored crystals in the hot solvent, add a small amount of activated charcoal. Boil the solution for several minutes, then perform a hot gravity filtration to remove the charcoal (which has the colored impurities adsorbed to its surface) before proceeding with the cooling and crystallization steps.

References

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • How to recrystallize an oily compound after column chromatography ? | ResearchGate. (2022, September 8). Retrieved from [Link]

  • Crystallization - University of California, Los Angeles. (n.d.). Retrieved from [Link]

  • Recrystallization- Organic Chemistry Lab- purification - YouTube. (2022, May 24). Retrieved from [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination - University of Missouri–St. Louis. (n.d.). Retrieved from [Link]

  • Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Aniline - Wikipedia. (n.d.). Retrieved from [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Retrieved from [Link]

  • Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. (n.d.). Retrieved from [Link]

  • Video: Recrystallization - Procedure - JoVE. (2020, March 26). Retrieved from [Link]

  • Preparation method of 2-chloro-6-methylaniline - Google Patents. (n.d.).
  • Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents. (n.d.).
  • Synthesis of 2-chloro-4-fluoro-3-methylaniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-Chloro-6-methylaniline - PubChem. (n.d.). Retrieved from [Link]

  • Preparation method of 2-chloro-6-methylaniline - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Removing Regioisomeric Impurities from 2-Chloro-6-fluoro-4-methylaniline

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2-Chloro-6-fluoro-4-methylaniline from its regioisomeric impurities....

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2-Chloro-6-fluoro-4-methylaniline from its regioisomeric impurities. The following troubleshooting guides and FAQs address common challenges encountered during synthesis and purification, offering practical and scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomeric impurities in 2-Chloro-6-fluoro-4-methylaniline synthesis and why are they a concern?

During the synthesis of 2-Chloro-6-fluoro-4-methylaniline, the formation of regioisomers is a common issue. These are molecules with the same chemical formula but different arrangements of the substituents on the aromatic ring. The most likely regioisomeric impurities are:

  • 4-Chloro-2-fluoro-6-methylaniline

  • 2-Chloro-4-fluoro-6-methylaniline

The presence of these impurities is problematic, particularly in pharmaceutical applications, for several critical reasons:

  • Differing Biological Activity: Regioisomers can exhibit significantly different pharmacological and toxicological profiles. An impurity could be less effective, inactive, or even harmful.

  • Regulatory Compliance: Regulatory bodies such as the FDA enforce strict purity requirements for active pharmaceutical ingredients (APIs). Uncontrolled impurities can lead to delays or rejection of drug submissions.[1]

  • Compromised Research: The presence of unintended isomers can lead to inconsistent and unreliable results in biological assays, affecting the reproducibility of scientific findings.

Q2: My initial analysis shows a dark-colored product. How can I decolorize it?

Discoloration in aniline compounds is often due to oxidation byproducts.[2][3] A common and effective method for decolorization is treatment with activated carbon during recrystallization.[2] The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated before hot filtration to remove the carbon and adsorbed impurities.[2] Subsequent cooling should yield a lighter-colored crystalline product.[2]

Troubleshooting and Purification Guides

Issue 1: My HPLC analysis indicates the presence of closely eluting peaks. How can I confirm these are regioisomers and improve their separation?

Underlying Cause: The structural similarity of regioisomers results in very similar physicochemical properties, making them difficult to separate under standard chromatographic conditions.

Troubleshooting Workflow:

  • Confirmation with Mass Spectrometry (LC-MS): To confirm that the impurity peaks are indeed regioisomers, couple your HPLC to a mass spectrometer. The regioisomers will have the identical molecular weight and, therefore, the same mass-to-charge ratio (m/z). This will differentiate them from other potential impurities like starting materials or byproducts.

  • HPLC Method Development: Achieving baseline separation is critical for accurate quantification and subsequent purification.[1][2][4]

    • Column Selection: Experiment with different stationary phases. While a C18 column is a common starting point, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity for halogenated aromatic compounds.

    • Mobile Phase Optimization: Fine-tuning the mobile phase composition is crucial.[1][2] Varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous buffer can alter the retention behavior of the anilines.

    • Gradient Adjustment: Employ a shallower gradient during the elution of the target compound and its isomers to increase the resolution between the peaks.

DOT Diagram: HPLC Method Development

HPLC_Optimization start Impurity Peaks Detected confirm_mass LC-MS Confirmation Verify Same m/z start->confirm_mass optimize_hplc Optimize HPLC Method confirm_mass->optimize_hplc column Select Alternative Column (e.g., Phenyl-Hexyl, PFP) optimize_hplc->column mobile_phase Adjust Mobile Phase (pH, Organic Modifier) column->mobile_phase gradient Refine Gradient Profile (Shallow Gradient) mobile_phase->gradient resolution Achieve Baseline Resolution gradient->resolution

Caption: HPLC optimization workflow for regioisomer separation.

Issue 2: How can I remove trace levels of regioisomers to achieve >99.5% purity?

Underlying Cause: At high purity levels, the removal of structurally similar impurities requires more specialized purification techniques.

Recommended Purification Strategies:

  • Fractional Crystallization: This is a cost-effective and scalable method for purifying solid compounds.[5] The success of this technique relies on finding a solvent system where the desired isomer has slightly different solubility compared to the impurities.

    • Solvent Screening: Systematically test a range of solvents and solvent mixtures to identify one that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

    • Controlled Cooling: A slow cooling rate is essential to promote the selective crystallization of the major isomer, leaving the more soluble impurities in the mother liquor.[5]

    • Seeding: Introducing a small, pure crystal of the desired compound can initiate selective crystallization.

  • Preparative Chromatography: For challenging separations, preparative chromatography is often the most effective solution.[1][4]

    • High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique that can be scaled up from analytical methods.[1][2][4]

    • Flash Chromatography: A widely used technique in organic synthesis for purifying compounds on a larger scale.[1]

  • Chemical Derivatization: In cases where direct separation is extremely difficult, a chemical approach can be employed.

    • Mechanism: The mixture of isomers is reacted with a reagent to form derivatives. The structural differences between the isomers can be amplified in the derivatives, making them easier to separate by chromatography or crystallization. Following separation, the pure derivative is converted back to the desired pure aniline.

DOT Diagram: Purification Strategy Selection

Purification_Strategy start Impure 2-Chloro-6-fluoro-4-methylaniline decision Select Purification Method start->decision crystallization Fractional Crystallization (Scalable, Cost-Effective) decision->crystallization Solid Compound prep_hplc Preparative Chromatography (High Resolution) decision->prep_hplc Trace Impurities derivatization Chemical Derivatization (For Difficult Separations) decision->derivatization Co-eluting Isomers analysis Purity Analysis (HPLC) crystallization->analysis prep_hplc->analysis derivatization->analysis pass Purity Target Met analysis->pass fail Re-evaluate Strategy analysis->fail

Caption: Decision-making process for purification.

Experimental Protocols

Protocol 1: General Crystallization Procedure
  • Dissolution: In a suitable flask, dissolve the impure solid in the minimum amount of a chosen solvent at an elevated temperature.[5]

  • Cooling: Allow the solution to cool slowly to room temperature. To further decrease solubility and improve yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Table: Solvent Selection for Crystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
Ethanol/WaterHighLowGood
Toluene/HeptaneModerateVery LowFair
IsopropanolHighModerateGood

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Prothero, J. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC.
  • (2025, February 27). Optimizing Pharmaceutical Production with Advanced Separation Technologies - Hilaris Publisher.
  • (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-6-fluoro-4-methylaniline

Welcome to the technical support center for 2-Chloro-6-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common quest...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Chloro-6-fluoro-4-methylaniline has developed a dark color over time, especially when acidified. What is happening?

A1: The discoloration of halogenated anilines, such as 2-Chloro-6-fluoro-4-methylaniline, is a common observation and is typically indicative of oxidative degradation and/or polymerization.[1][2] In the presence of acid, the lone pair of electrons on the aniline nitrogen can be protonated, forming an anilinium ion. While this reduces the electron-donating ability of the amino group, any remaining unprotonated aniline is highly susceptible to oxidation.[3][4]

Several factors can accelerate this process:

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents, including dissolved oxygen, can initiate the degradation process. The reaction is often accelerated by light and heat.

  • Acid Catalysis: Acidic conditions can promote the formation of reactive intermediates that lead to the formation of colored oligomeric or polymeric byproducts.

  • Metal Ions: Certain metal ions can catalyze the oxidation of anilines.[1]

To mitigate this, it is crucial to use high-purity, anhydrous solvents and to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[5] Storing solutions in amber vials can also help to prevent photo-oxidation.

Q2: What are the primary degradation pathways for 2-Chloro-6-fluoro-4-methylaniline in an acidic medium?

A2: Under acidic conditions, 2-Chloro-6-fluoro-4-methylaniline can undergo several degradation reactions. The primary pathways include:

  • Oxidation: This is often the most significant degradation pathway. The aniline moiety can be oxidized to form a variety of products, including nitroso, nitro, and azoxy compounds, which are often colored.[6] The reaction can proceed through a one-electron transfer mechanism, which is influenced by the pH and the presence of oxidizing species.[4]

  • Polymerization: Radical cations formed during oxidation can couple to form dimers, trimers, and eventually insoluble polymeric materials, often observed as a dark precipitate.

  • Hydrolysis of the Chloro Group: While generally less facile than oxidation, under forcing acidic conditions (high temperature, strong acid), nucleophilic substitution of the chlorine atom by water can occur, leading to the formation of the corresponding aminophenol derivative.[7][8] The rate of this reaction is highly dependent on the specific acid, its concentration, and the temperature.

The following diagram illustrates a simplified overview of potential degradation pathways.

G cluster_main Degradation of 2-Chloro-6-fluoro-4-methylaniline in Acid A 2-Chloro-6-fluoro-4-methylaniline B Protonation (Anilinium Ion) A->B  H+ C Oxidation (Radical Cation Intermediate) A->C  [O] G Hydrolysis (Forcing Conditions) A->G  H2O, Δ D Colored Byproducts (Nitroso, Nitro, Azoxy) C->D E Polymerization C->E F Insoluble Polymers E->F H Aminophenol Derivatives G->H

Caption: Potential degradation pathways for 2-Chloro-6-fluoro-4-methylaniline under acidic conditions.

Q3: Are there any specific acids I should avoid when working with 2-Chloro-6-fluoro-4-methylaniline?

A3: Yes. While generally considered incompatible with strong acids, certain oxidizing acids pose a greater risk.[1][9]

  • Nitric Acid: This should be avoided as it is a strong oxidizing agent and can lead to vigorous, potentially explosive reactions with anilines, in addition to promoting the formation of nitro-substituted byproducts.[1]

  • Perchloric Acid: This also poses a significant oxidation hazard.

  • Sulfuric Acid: Concentrated sulfuric acid, especially at elevated temperatures, can act as an oxidizing agent and can also lead to sulfonation of the aromatic ring.

For applications requiring acidic conditions, non-oxidizing acids like hydrochloric acid (HCl) or phosphoric acid (H₃PO₄) are generally preferred. However, even with these acids, the potential for gradual degradation exists, and appropriate precautions should be taken.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Reaction in an Acid-Catalyzed Synthesis
Possible Cause Suggested Solution
Degradation of Starting Material The 2-Chloro-6-fluoro-4-methylaniline may be degrading under the reaction conditions before it can react as intended. This is more likely at elevated temperatures or with prolonged reaction times.
Protonation of the Amine In strongly acidic media, the aniline nitrogen is protonated to form the anilinium ion. This deactivates the aromatic ring towards electrophilic substitution and can inhibit reactions where the nucleophilicity of the nitrogen is required.
Incompatibility with Reagents The acidic conditions may be incompatible with other reagents in your reaction mixture, leading to side reactions or decomposition.

Troubleshooting & Optimization:

  • Monitor Starting Material Stability: Before running the full-scale reaction, perform a small-scale stability test. Dissolve the aniline in the acidic medium under the proposed reaction conditions (without other reactants) and monitor its purity over time by HPLC or TLC.

  • Optimize Acid Concentration: Use the minimum amount of acid necessary to catalyze the reaction. A pH titration or screening of different acid concentrations can help identify the optimal balance between reactivity and stability.

  • Protecting Groups: If the reaction chemistry allows, consider protecting the aniline's amino group (e.g., as an acetamide) before performing reactions in strongly acidic or oxidizing environments. The protecting group can be removed in a subsequent step.

  • Choice of Acid: Switch to a weaker or non-oxidizing acid if possible.

Issue 2: Difficulty in Isolating a Clean Product
Possible Cause Suggested Solution
Formation of Acid Salts The aniline product may be protonated by the acid, forming a salt that can have different solubility characteristics than the free base, complicating extraction and purification.
Presence of Colored Impurities Degradation products, even in small amounts, can co-elute with the desired product during chromatography or be difficult to remove by recrystallization, leading to an off-color final product.
Emulsion Formation During Workup The presence of both acidic and basic species can lead to the formation of stable emulsions during aqueous workup procedures.

Troubleshooting & Optimization:

  • Neutralization Step: Before extraction, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium carbonate) to convert the anilinium salt back to the free base, which will be more soluble in organic solvents.

  • Decolorization: If the crude product is colored, consider a decolorization step using activated carbon during recrystallization.[2]

  • Purification Technique: High-Performance Liquid Chromatography (HPLC) is often more effective than flash chromatography for separating closely related impurities from the desired product.[2][5]

  • Breaking Emulsions: Adding a saturated brine solution during the aqueous workup can help to break emulsions by increasing the ionic strength of the aqueous phase.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Stability of 2-Chloro-6-fluoro-4-methylaniline

This protocol provides a general method for assessing the purity and detecting degradation products of 2-Chloro-6-fluoro-4-methylaniline. Optimization may be required for specific sample matrices.

Materials:

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2-Chloro-6-fluoro-4-methylaniline standard

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 3.5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of 2-Chloro-6-fluoro-4-methylaniline (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • For stability studies, incubate the compound in the desired acidic medium. At specified time points, withdraw an aliquot, dilute it with the mobile phase to an appropriate concentration (e.g., 10-50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[10][11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

Data Analysis:

  • Monitor the peak area of the parent compound over time to quantify its degradation.

  • Observe the appearance of new peaks, which indicate the formation of degradation products.

G cluster_workflow HPLC Stability Workflow prep Sample Preparation (Incubate in Acid) dilute Dilution & Filtration prep->dilute inject HPLC Injection dilute->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Area vs. Time) detect->analyze

Caption: Workflow for assessing the stability of 2-Chloro-6-fluoro-4-methylaniline by HPLC.

Protocol 2: Acidic Wash for Removal of Aniline Impurities

This is a standard liquid-liquid extraction procedure to remove more basic aniline impurities from a less basic halogenated aniline product in an organic solvent.[2]

Materials:

  • Organic solution of the crude product (e.g., in ethyl acetate, dichloromethane)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Transfer the organic solution containing the crude product to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to fully separate. The protonated aniline impurities will be in the aqueous layer.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with fresh 1 M HCl if significant impurities remain.

  • Wash the organic layer with water, followed by a wash with saturated brine to remove residual acid and water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter or decant the solution to remove the drying agent. The resulting organic solution contains the purified product, which can be isolated by solvent evaporation.

References

  • Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. (n.d.). Indian Journal of Chemistry. [Link]

  • Dunford, H. B., & Abu-Zuhri, A. Z. (1977). Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry, 55(21), 3765-3770. [Link]

  • Porta, R., & Persico, M. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(3), 1038. [Link]

  • Mayildurai, R., Raja, M., & Akhileshuvar, V. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 2280(1), 030010. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 1-17. [Link]

  • Klausen, J., Haderlein, S. B., & Schwarzenbach, R. P. (1997). Oxidation of Substituted Anilines by Aqueous MnO2: Effect of Co-Solutes on Initial and Quasi-Steady-State Kinetics. Environmental Science & Technology, 31(9), 2642-2649. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • U.S. Patent No. 5,068,392. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Pütter, H., & Schmidt, S. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 208(2), 245-249. [Link]

  • Shinde, C. P., & Patil, R. (n.d.). Mechanism of Hydrolysis of Mono-2-chloro Aniline Phosphate via Conjugate Acid Species. Asian Journal of Chemistry. [Link]

  • Chu, W., Gao, N., Deng, Y., Templeton, M. R., & Tan, C. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 50(2), 862-870. [Link]

  • Pütter, H., & Schmidt, S. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 208(2), 245-249. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 4,4'-Methylenedianiline. [Link]

  • Farkas, T., & Tork, B. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 40(4), 176-181. [Link]

  • CPAChem. (2024). Safety Data Sheet: 2-Chloro-4-methylaniline. [Link]

  • Le, T. X. H., & Reinhard, M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(23), 7352-7358. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Gauth. (n.d.). Solved: Aniline under acidic medium, when chlorinated, produces.... [Link]

  • Brainly. (2024). Aniline under acidic medium, when chlorinated, produces.... [Link]

  • Wang, J., Zhang, Y., & Wang, Y. (2021). The removal efficiencies and mechanism of aniline degradation by peroxydisulfate activated with magnetic Fe-Mn oxides composite. Water Science and Technology, 83(6), 1435-1446. [Link]

  • Li, Y., et al. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 15(5), 589. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylaniline. [Link]

  • Zhang, Y., et al. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences. [Link]

  • Kumar, V., & Kumar, R. (2026). Degradation of aniline blue dye in aqueous solution using ozonation as advanced oxidation process: Optimization and mechanism. Journal of Water Process Engineering, 51, 103432. [Link]

  • Jones, K., & Cocker, J. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 33(2), 241-246. [Link]

Sources

Troubleshooting

minimizing side reactions in chlorination of fluoro-toluidines

Welcome to the technical support center for synthetic challenges in the electrophilic chlorination of fluoro-toluidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges in the electrophilic chlorination of fluoro-toluidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter issues with selectivity and side reactions during the synthesis of chlorinated fluoro-toluidine intermediates, which are crucial building blocks in pharmaceuticals and agrochemicals.

This document moves beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies based on established reaction mechanisms and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective chlorination of fluoro-toluidines?

The primary challenge lies in controlling the position of chlorination on the aromatic ring. Fluoro-toluidines possess three distinct substituents (–NH₂, –F, –CH₃), each exerting its own electronic and steric influence. The amino group (–NH₂) is a powerful ortho-, para-directing activator, often dominating the reaction's course. However, the fluorine (–F) and methyl (–CH₃) groups also act as ortho-, para-directors, leading to a mixture of isomers if the directing vectors are not aligned. The key difficulty is achieving chlorination at a specific desired position while suppressing the formation of other regioisomers.

Q2: Is it necessary to protect the amine group before chlorination?

While not always mandatory, protecting the amine group is a highly recommended strategy for improving selectivity and preventing side reactions. The unprotected –NH₂ group can be oxidized by certain chlorinating agents, leading to tar formation and complex, colored impurities. Furthermore, the strong activating and directing effect of the free amine can lead to over-chlorination. Converting the amine to an amide (e.g., an acetamide) moderates its activating strength, reduces its susceptibility to oxidation, and introduces steric bulk that can be used to direct the chlorination to a less hindered position.

Q3: Which chlorinating agents are recommended and why?

The choice of chlorinating agent is critical for controlling both reactivity and selectivity.

  • N-Chlorosuccinimide (NCS): Often the preferred reagent for controlled, mild monochlorination of activated rings like anilines. It is a solid, making it easier to handle than chlorine gas, and the reaction can often be run under non-acidic conditions, which helps prevent aniline salt formation and deactivation.

  • Sulfuryl Chloride (SO₂Cl₂): A strong electrophilic chlorinating agent. It can be effective but is often less selective than NCS and may lead to over-chlorination if not used carefully. It is sometimes used with a Lewis acid catalyst, but this can further increase reactivity and reduce selectivity.

  • Chlorine Gas (Cl₂): Highly reactive and difficult to handle safely in a lab setting. Its high reactivity makes it prone to causing over-chlorination and other side reactions. It is generally reserved for industrial-scale processes where engineering controls are robust.

For most research and development applications, NCS offers the best balance of reactivity, selectivity, and handling safety.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. A logical workflow for diagnosing these issues is presented below.

G Start Problem Observed LowYield Low Yield / Poor Conversion Start->LowYield OverChlorination Over-chlorination (Di/Poly-chloro products) Start->OverChlorination Oxidation Oxidation / Tar Formation Start->Oxidation BadSelectivity Poor Regioselectivity Start->BadSelectivity Sol_LowYield1 Verify Reagent Activity (e.g., titrate NCS) LowYield->Sol_LowYield1 Sol_LowYield2 Increase Temperature or Reaction Time Incrementally LowYield->Sol_LowYield2 Sol_LowYield3 Check Solvent (e.g., use more polar solvent like Acetonitrile) LowYield->Sol_LowYield3 Sol_OverChlor1 Reduce Temperature (e.g., 0 °C or below) OverChlorination->Sol_OverChlor1 Sol_OverChlor2 Use Milder Agent (NCS) or Reduce Stoichiometry (0.95 eq) OverChlorination->Sol_OverChlor2 Sol_OverChlor3 Protect Amine Group (e.g., Acetylation) OverChlorination->Sol_OverChlor3 Sol_Oxidation1 Protect Amine Group Oxidation->Sol_Oxidation1 Sol_Oxidation2 Degas Solvent / Run under Inert Atmosphere (N₂/Ar) Oxidation->Sol_Oxidation2 Sol_Oxidation3 Use a Milder Reagent (NCS) Oxidation->Sol_Oxidation3 Sol_Selectivity1 Protect Amine to leverage steric hindrance BadSelectivity->Sol_Selectivity1 Sol_Selectivity2 Change Solvent to alter solvation & steric environment BadSelectivity->Sol_Selectivity2 Sol_Selectivity3 Lower Temperature to favor kinetically controlled product BadSelectivity->Sol_Selectivity3

Caption: Troubleshooting workflow for chlorination reactions.

Problem 1: Formation of Dichloro- or Polychlorinated Products
  • Symptom: GC-MS or LC-MS analysis shows significant peaks with masses corresponding to the addition of two or more chlorine atoms.

  • Causality: The product of the initial monochlorination is often still electron-rich enough to undergo a second electrophilic substitution. This is particularly true when using a highly reactive chlorinating agent or when the reaction is run at elevated temperatures. The strong activating nature of the unprotected amine group exacerbates this issue.

  • Solutions:

    • Reduce Reactivity: Lower the reaction temperature significantly (e.g., to 0 °C or -10 °C) to slow the rate of the second chlorination relative to the first.

    • Control Stoichiometry: Use a slight substoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) to ensure it is consumed before significant dichlorination can occur. This may result in some unreacted starting material, which is often easier to separate from the desired product than the dichlorinated byproduct.

    • Employ Amine Protection: Protecting the amine as an acetamide (–NHCOCH₃) moderates its activating effect, significantly disfavoring a second chlorination event.

Problem 2: Significant Formation of Oxidative Byproducts (Tar)
  • Symptom: The reaction mixture turns dark brown or black, and workup results in a significant amount of insoluble, intractable material (tar).

  • Causality: Anilines are susceptible to oxidation, and many chlorinating agents or their byproducts can act as oxidants. This process often involves radical mechanisms and leads to polymerization, forming complex, high-molecular-weight colored impurities.

  • Solutions:

    • Protect the Amine: This is the most effective solution. The amide nitrogen is far less susceptible to oxidation than the free amine.

    • Use a Milder Reagent: N-Chlorosuccinimide is generally less oxidizing than sulfuryl chloride or chlorine gas.

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to suppress oxidative side reactions that may be initiated by atmospheric oxygen.

    • Temperature Control: Exothermic reactions can lead to temperature spikes that accelerate decomposition and oxidation. Ensure adequate cooling and controlled reagent addition.

Problem 3: Inconsistent or Poor Regioselectivity
  • Symptom: ¹H NMR or HPLC analysis reveals a mixture of monochlorinated isomers that are difficult to separate.

  • Causality: As shown in the diagram below, the directing effects of the –NH₂, –F, and –CH₃ groups may be competitive rather than synergistic. For example, in 4-fluoro-2-methylaniline, the powerful amino group directs ortho to itself (positions 3 and 5), while the methyl group also directs ortho (position 3) and para (position 5). This alignment leads to high selectivity. However, in a substrate like 2-fluoro-4-methylaniline, the directing vectors are misaligned, increasing the likelihood of obtaining a product mixture.

G Start Fluoro-toluidine Protect Step 1: Acetylation (Ac₂O or AcCl, Base) Start->Protect Protect Amine Chlorinate Step 2: Chlorination (NCS in CH₃CN) Protect->Chlorinate Selective Chlorination Deprotect Step 3: Deprotection (Aq. HCl, heat) Chlorinate->Deprotect Remove Acetyl Group Product Purified Chloro-fluoro-toluidine Deprotect->Product Purify

Optimization

optimal solvent systems for 2-Chloro-6-fluoro-4-methylaniline extraction

Topic: Optimization of Solvent Systems & Extraction Protocols Doc ID: TSC-EXT-2CF4M-001 Status: Active Last Updated: February 26, 2026 Introduction: The "Weak Base" Challenge Welcome to the technical guide for handling 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Solvent Systems & Extraction Protocols

Doc ID: TSC-EXT-2CF4M-001 Status: Active Last Updated: February 26, 2026

Introduction: The "Weak Base" Challenge

Welcome to the technical guide for handling 2-Chloro-6-fluoro-4-methylaniline . This molecule presents a specific challenge in extraction workflows due to its electronic structure.

Unlike typical anilines (pKa ~4.6), the presence of ortho-halogens (2-Cl, 6-F) creates significant steric hindrance and electron withdrawal. This drastically lowers the basicity of the amine (predicted pKa ~2.5–3.0).

Why this matters:

  • Standard Protocols Fail: Standard "weak acid" washes may not fully protonate this amine, leading to yield loss in the organic waste.

  • The "Goldilocks" Zone: Successful extraction relies on precise pH manipulation to toggle the molecule between its water-soluble salt form (anilinium) and its organic-soluble free base.

Module 1: The "pH Switch" Mechanism

To maximize yield and purity, you must understand the ionization state of the molecule.

  • pH < 1.5 (Strongly Acidic): The molecule is protonated (

    
    ). It is water-soluble.[1][2][3]
    
  • pH > 5.0 (Weakly Acidic to Basic): The molecule is deprotonated (

    
    ). It is lipophilic (organic-soluble).
    

Critical Insight: Because the pKa is so low, you do not need highly alkaline conditions (pH 12+) to extract it. In fact, extreme pH can hydrolyze the C-F or C-Cl bonds or cause oxidation. A mild basic target (pH 8-9) is optimal.

Visualizing the Workflow

The following diagram illustrates the "Swing Extraction" method, which uses the low pKa to your advantage to remove neutral impurities before isolating the product.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Step 1: Acidify to pH < 1 (Use 1M HCl) Start->Acidify Wash Step 2: Wash with Organic Solvent (e.g., DCM or MTBE) Acidify->Wash Split1 Phase Separation 1 Wash->Split1 OrgWaste Organic Layer: Contains Neutral Impurities (DISCARD) Split1->OrgWaste Top Layer (if lighter) AqProduct Aqueous Layer: Contains Product Salt (R-NH3+) Split1->AqProduct Bottom Layer (if heavier) Basify Step 3: Basify to pH 8-9 (Use NaOH or NaHCO3) AqProduct->Basify Extract Step 4: Extract with Target Solvent (DCM, EtOAc, or Toluene) Basify->Extract Split2 Phase Separation 2 Extract->Split2 AqWaste Aqueous Layer: Contains Salts (DISCARD) Split2->AqWaste FinalOrg Organic Layer: Contains Pure Product (R-NH2) Split2->FinalOrg

Caption: The "Swing Extraction" protocol utilizes the low pKa to wash away non-basic impurities in Step 2 before recovering the product in Step 4.[4]

Module 2: Solvent Selection Matrix

Not all organic solvents are equal for this halogenated aniline.[5][6] Use this matrix to select the best solvent based on your downstream needs.

Solvent SystemExtraction EfficiencyEmulsion RiskRecommended For...[7]Technical Notes
Dichloromethane (DCM) High ModerateSmall scale (<10g); High purity needs.Best Solubility. The high density helps rapid phase separation, but DCM is toxic and environmentally regulated.
Methyl tert-butyl ether (MTBE) High Low Process scale; Avoiding peroxides.[8]Best All-Rounder. Forms very few emulsions. Lighter than water. Does not form peroxides like diethyl ether.[8]
Ethyl Acetate (EtOAc) ModerateHighGeneral use; if DCM is banned.Caution: Soluble in water (~3%). Requires a Brine wash to dry the layer.[8] Can hydrolyze if left at high pH for too long.
Toluene ModerateLowHigh-temperature crystallization.Good for removing the product from tars, but harder to evaporate (bp 110°C).
Protocol: The "Gold Standard" Extraction

Objective: Isolate 2-Chloro-6-fluoro-4-methylaniline from an aqueous reaction quench.

  • Preparation: Cool the reaction mixture to <10°C.

  • Acid Wash (Purification): Add 1M HCl until pH is < 1. Extract with 1 volume of MTBE. Discard the organic (MTBE) layer (this removes non-basic byproducts).

  • Neutralization: Slowly add 20% NaOH or Saturated

    
     to the aqueous layer until pH reaches 8–9 .
    
    • Note: Do not overshoot to pH 14; extreme base can degrade the halogenated ring.

  • Extraction: Add Dichloromethane (DCM) (or MTBE) (10 mL per gram of theoretical yield). Shake vigorously for 2 minutes.

  • Polishing: Separate the organic layer.[9] Wash it once with Brine (Saturated NaCl) to remove trapped water.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes. Filter and concentrate.
    

Module 3: Troubleshooting Guide

Scenario A: "I have low yield."

Root Cause Analysis:

  • Incomplete Deprotonation: Did you check the pH of the aqueous layer after adding the solvent? Sometimes the solvent extracts the base, dropping the aqueous pH back down.

    • Fix: Ensure aqueous pH is > 8.0.

  • Product in Acid Wash: If you performed the acid wash (Step 2 above), was the acid strong enough?

    • Fix: Due to the low pKa (~2.5), if you used weak acid (e.g., 5% Acetic Acid, pH ~3), the aniline might not have fully protonated and was lost in the organic wash. Use 1M HCl.

Scenario B: "The layers won't separate (Emulsion)."

Root Cause: Halogenated anilines are "greasy" and can act as surfactants when solid impurities are present.

Troubleshooting Logic:

EmulsionFix Issue Emulsion Detected Step1 Add Brine (Sat. NaCl) Issue->Step1 Check1 Separated? Step1->Check1 Step2 Filter through Celite pad Check1->Step2 No Success Proceed to Drying Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Add Methanol (break surface tension) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Step-by-step escalation for breaking persistent emulsions.

Scenario C: "The product turned red/brown."

Root Cause: Oxidation. Anilines are prone to oxidation, forming colored impurities (azobenzenes or quinones).

  • Fix: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during extraction to act as an antioxidant. Store the final oil under Nitrogen/Argon in the dark.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Diethyl Ether instead of MTBE? A: Yes, but it is not recommended. Diethyl ether is highly flammable and forms explosive peroxides. MTBE has similar solvation properties for this molecule but is safer and has a higher flash point.

Q: Why is the pKa so low compared to regular aniline? A: The 2-Chloro and 6-Fluoro groups are electron-withdrawing (Inductive effect). They pull electron density away from the nitrogen atom, making the lone pair less available to accept a proton. This makes it a much weaker base than aniline (pKa 4.6) or p-toluidine (pKa 5.1).

Q: My product is an oil. How do I get a solid? A: 2-Chloro-6-fluoro-4-methylaniline has a low melting point (often < 30°C depending on purity). If it remains an oil:

  • Ensure all solvent (DCM/EtOAc) is removed (high vacuum).

  • Try converting it to the Hydrochloride Salt . Dissolve the oil in diethyl ether and bubble HCl gas or add HCl in Dioxane. The salt is usually a stable, high-melting solid.

References

  • PubChem. (2025).[10] 2-Fluoro-4-methylaniline Compound Summary. National Library of Medicine. [Link] (Used for structural analogs and pKa prediction logic).

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link] (General principles of pKa-dependent extraction).

Sources

Troubleshooting

Technical Support Center: Resolving Discoloration Issues in Stored Aniline Derivatives

From the desk of the Senior Application Scientist Welcome to the technical support center for handling and storage of aniline derivatives. As researchers, scientists, and drug development professionals, we understand tha...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for handling and storage of aniline derivatives. As researchers, scientists, and drug development professionals, we understand that the purity and stability of your reagents are paramount to the success and reproducibility of your work. A common yet vexing issue encountered in the lab is the discoloration of aniline derivatives over time. This guide is designed to provide you with an in-depth understanding of why this occurs and to offer practical, field-proven solutions to prevent and resolve these issues.

Frequently Asked Questions (FAQs): The Chemistry of Discoloration

This section addresses the fundamental reasons behind the degradation and color change of aniline derivatives.

Q1: My aniline derivative, which was initially colorless or pale yellow, has turned dark brown/red. What is happening?

The discoloration you are observing is almost always due to oxidation.[1][2] The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen.[2][3] This process forms a complex mixture of highly conjugated, colored impurities, which are visible even at very low concentrations.[2]

Q2: What specific chemical products are causing the color?

The oxidation of anilines is a complex process that can yield a variety of colored byproducts.[2] Depending on the specific aniline derivative and the conditions, these can include:

  • Nitrosobenzenes and Nitrobenzenes [4][5]

  • Azoxybenzenes and Azobenzenes [2]

  • Quinones [2]

  • Polymeric materials , often referred to as "aniline black"[2][3][6]

The formation of these extended conjugated systems is responsible for the shift in light absorption to the visible spectrum, resulting in the yellow, red, brown, or even black colors you see.[7]

Q3: What factors accelerate the discoloration process?

Several environmental factors can significantly speed up the degradation of aniline derivatives:

  • Exposure to Air (Oxygen): This is the primary driver of oxidation.[3][4][7] The more a container is opened and exposed to the atmosphere, the faster the discoloration will occur.

  • Exposure to Light: UV light can provide the energy to initiate and promote photodegradation and oxidation reactions.[4][8][9]

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including oxidation.[5][8] Storing aniline derivatives at room temperature, especially in warmer labs, will accelerate discoloration compared to refrigerated storage.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the oxidation process.[5] It is crucial to avoid storing aniline derivatives in containers that could leach metallic impurities.

  • Presence of Existing Impurities: Impurities from the synthesis or previous degradation can sometimes catalyze further decomposition.[6]

Q4: Does the chemical structure of my specific aniline derivative affect its stability?

Yes, absolutely. The susceptibility of an aniline derivative to oxidation is related to its redox potential.

  • Electron-Donating Groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) make the compound easier to oxidize and thus more prone to discoloration.[3]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl, -CF₃) generally increase the compound's stability by making it more difficult to oxidize.[3][10]

Visualizing the Degradation Pathway

The following diagram illustrates the general pathway from a pure aniline derivative to the observed discoloration.

Aniline Derivative Degradation Pathway Aniline Pure Aniline Derivative (Colorless / Pale) Factors Exposure to: - Oxygen (Air) - Light (UV) - Heat - Metal Ions Process Oxidation & Polymerization Aniline->Process Factors->Process Accelerates Impurities Formation of Colored Impurities (Quinones, Azobenzenes, Polymers, etc.) Process->Impurities Result Discolored Product (Yellow, Brown, Red, Black) Impurities->Result

Caption: General pathway of aniline derivative degradation.

Troubleshooting Guide: Identification and Resolution

This guide provides a systematic approach to addressing discoloration issues when you encounter them.

Troubleshooting Workflow for Discolored Anilines start Discolored Aniline Derivative Observed q1 Is the intended application highly sensitive to purity? (e.g., pharma, catalysis) start->q1 action_purify Action: Purify the material before use. (See Protocol 2A, 2B, or 2C) q1->action_purify Yes action_check_purity Action: Verify purity via HPLC, GC, or TLC. q1->action_check_purity No action_prevent Review and improve storage and handling procedures to prevent future degradation. (See Table 1 & Protocol 1) action_purify->action_prevent q2 Is purity acceptable for the non-sensitive application? action_check_purity->q2 q2->action_purify No action_use_cautiously Proceed with experiment, noting potential for side reactions or lower effective concentration. q2->action_use_cautiously Yes action_use_cautiously->action_prevent

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-Chloro-6-fluoro-4-methylaniline

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-6-fluoro-4-methylaniline . It is structured to serve researchers and drug development professionals, focusing on structural v...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-6-fluoro-4-methylaniline . It is structured to serve researchers and drug development professionals, focusing on structural validation, isomer differentiation, and experimental optimization.

Executive Summary

2-Chloro-6-fluoro-4-methylaniline (CAS: N/A for specific isomer, derivative of 2-chloro-6-fluoroaniline) presents a unique NMR signature defined by its asymmetric halogen substitution and the strong heteronuclear coupling of the fluorine atom (


F). This guide compares the spectral performance of this compound against its closest regioisomers and evaluates solvent systems (CDCl

vs. DMSO-

) to optimize resolution.

Key Identifier: The "Split-Singlet" Motif. Unlike its isomers, this molecule displays one aromatic proton with a large


F coupling (

) and one with negligible fluorine coupling, providing a definitive structural confirmation.

Structural Context & Theoretical Prediction

To interpret the spectrum accurately, we must deconstruct the electronic environment of the protons.

The Molecule[1][2][3][4][5][6][7]
  • Core: Aniline (Amino group at C1).

  • Substituents:

    • C2: Chlorine (Inductive withdrawing, weak mesomeric donor).

    • C6: Fluorine (Strong inductive withdrawing, strong mesomeric donor).

    • C4: Methyl (Weak inductive donor).

  • Protons of Interest:

    • H3: Located between Cl and CH

      
      .
      
    • H5: Located between F and CH

      
      .
      
    • CH

      
      :  Attached at C4.
      
    • NH

      
      :  Attached at C1 (Exchangeable).
      
Predicted Coupling Network

The asymmetry leads to a distinct coupling tree:

  • H5 (Ortho to F): Will exhibit a large

    
      coupling (typically 8–12 Hz).
    
  • H3 (Meta to F): Will exhibit a negligible or very small

    
      coupling.
    
  • H3–H5 Interaction: A small

    
      meta-coupling (~1–2 Hz) is expected between the two aromatic protons.
    
  • Methyl Group: Appears as a singlet, potentially broadened by long-range coupling to Fluorine (

    
    ).
    

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes artifacts such as water suppression interference or rotameric broadening.

Reagents & Preparation[6][7][8][9]
  • Solvent A (Standard): Chloroform-d (CDCl

    
    ) + 0.03% TMS. Best for resolution of aromatic couplings.
    
  • Solvent B (Alternative): DMSO-

    
    . Best for observing exchangeable NH
    
    
    
    protons.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the Methyl vs. Aromatic ratio).

  • Scans (NS): 16–32 scans.

  • Spectral Width: -2 to 14 ppm.

Workflow Diagram

NMR_Workflow Sample Sample Prep (10mg / 0.6mL) Solvent Solvent Selection (CDCl3 vs DMSO) Sample->Solvent Lock Lock & Shim (Target Line Width < 0.5Hz) Solvent->Lock Acquire Acquisition (NS=16, D1=2s) Lock->Acquire Process Processing (LB=0.3Hz, Phase, Baseline) Acquire->Process Analyze Analysis (Integration & J-Coupling) Process->Analyze Analyze->Sample Re-run if NH2 broad

Caption: Optimized NMR acquisition workflow ensuring high-resolution data for coupling constant analysis.

Spectral Analysis & Data Interpretation

The Aromatic Region (6.5 – 7.5 ppm)

This is the critical region for identification.

  • Signal A (H5): Appears as a Doublet of Doublets (dd) .

    • Primary Splitting:

      
       (~11.0 Hz) caused by the adjacent Fluorine.
      
    • Secondary Splitting:

      
       (~2.0 Hz) caused by H3.
      
    • Shift: ~6.7–6.8 ppm (Shielded by ortho-F and para-NH2).

  • Signal B (H3): Appears as a Doublet (d) or broad singlet.

    • Splitting:

      
       (~2.0 Hz) caused by H5.
      
    • Note: No large F-coupling is observed because F is meta/para to H3.

    • Shift: ~7.0–7.1 ppm (Deshielded by ortho-Cl).

The Aliphatic Region (2.0 – 2.5 ppm)
  • Methyl Group: A strong singlet at ~2.20 ppm .

    • Validation: Integration must be exactly 3:1 relative to individual aromatic protons.

    • Fine Structure: May show very subtle splitting (

      
       Hz) due to long-range coupling, often appearing just as peak broadening.
      
Exchangeable Protons
  • NH

    
    :  Broad singlet.
    
    • In CDCl

      
      :  ~3.6 – 4.0 ppm (Variable).
      
    • In DMSO-

      
      :  ~5.0 – 5.5 ppm (Sharper, more distinct).
      

Comparative Analysis: Alternatives & Isomers

This section objectively compares the target molecule against common "distractors" (regioisomers) and evaluates solvent performance.

Comparison 1: Distinguishing Regioisomers

The most common synthetic impurity or alternative isomer is 2-Chloro-4-fluoro-6-methylaniline .

FeatureTarget: 2-Chloro-6-fluoro-4-methyl Alternative: 2-Chloro-4-fluoro-6-methyl
Structure F and Me are meta (F at 6, Me at 4)F and Me are meta (F at 4, Me at 6)
H-F Coupling Only H5 shows large

coupling.
Both H3 and H5 are ortho to F.
Spectral Pattern 1 Doublet (large J) + 1 Singlet/Small Doublet 2 Doublets (both with large J)
Symmetry AsymmetricAsymmetric

Diagnostic Rule: If you see two aromatic protons with large splitting (>8 Hz), you have the wrong isomer (likely the 4-fluoro variant).

Comparison 2: Solvent Selection Guide

Choosing the right solvent is critical for the specific analytical goal.

Performance MetricCDCl

(Chloroform-d)
DMSO-

(Dimethyl Sulfoxide)
Spectral Resolution High. Sharpest lines for measuring small

values (e.g.,

).
Medium. Higher viscosity causes slight broadening.
NH

Visibility
Low. Broad, variable shift. Often overlaps with solvent or water.High. Distinct, sharp peak. Good for integration.
Water Artifacts Minimal (1.56 ppm).Significant (3.33 ppm), can obscure Methyl signal if wet.
Recommendation Primary choice for structure confirmation. Use only if checking NH

count or solubility issues.

Summary Data Table

The following table summarizes the expected chemical shifts and coupling constants based on substituent additivity rules and experimental data from analogous systems (2-chloro-6-fluoroaniline and 4-methylaniline).

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Integral
Methyl (CH

)
2.15 – 2.25Singlet (s)N/A (or unresolved

)
3H
Amine (NH

)
3.60 – 4.00 (CDCl

)
Broad Singlet (br s)Exchangeable2H
H-5 (Ar-H) 6.70 – 6.80Doublet of Doublets (dd)

,

1H
H-3 (Ar-H) 6.95 – 7.05Doublet (d)

1H
Coupling Pathway Diagram

Coupling_Tree H5_Atom H5 Proton L1_Split Split by 19F (Ortho, 3J ~11Hz) H5_Atom->L1_Split L2_Split_Left Doublet L1_Split->L2_Split_Left -J/2 L2_Split_Right Doublet L1_Split->L2_Split_Right +J/2 Final_State Observed Signal: Doublet of Doublets (dd) L2_Split_Left->Final_State Split by H3 L2_Split_Right->Final_State Split by H3

Caption: Logic tree demonstrating the splitting mechanism for the H5 proton due to Fluorine and H3 interactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734205, 2-Chloro-6-fluoroaniline. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Reich, H. J. Proton-Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: C13 NMR Chemical Shifts for 2-Chloro-6-fluoro-4-methylaniline

Executive Summary Product Focus: 2-Chloro-6-fluoro-4-methylaniline (Predicted CAS: 886501-03-7 isomer or related intermediate). Primary Application: Pharmaceutical intermediate for fluorinated bioactive scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 2-Chloro-6-fluoro-4-methylaniline (Predicted CAS: 886501-03-7 isomer or related intermediate). Primary Application: Pharmaceutical intermediate for fluorinated bioactive scaffolds. Guide Purpose: This technical guide provides a high-confidence predictive analysis of the C13 NMR chemical shifts for 2-Chloro-6-fluoro-4-methylaniline. By comparing this target molecule against experimentally verified analogs (2-Chloro-4-methylaniline and 2-Fluoro-4-methylaniline), we establish a robust assignment protocol. The inclusion of fluorine introduces characteristic C-F coupling constants (


) , transforming standard singlets into diagnostic doublets—a critical "performance" metric for structural validation.

Structural Analysis & Theoretical Prediction

The chemical environment of 2-Chloro-6-fluoro-4-methylaniline is defined by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents.

Substituent Effects (Electronic Causality)
  • Amino Group (-NH₂ at C1): Strong resonance donor. Shielding effect on ortho (C2, C6) and para (C4) positions.

  • Fluorine (at C6): High electronegativity causing extreme deshielding at the ipso carbon (C6) and shielding at the ortho (C1, C5) positions. Key Feature: Induces large

    
     coupling.
    
  • Chlorine (at C2): Inductive withdrawal deshields C2 (ipso), with minor resonance shielding effects.

  • Methyl (at C4): Weak inductive donor, slightly deshielding C4 (ipso) and shielding ortho positions.

Predicted C13 NMR Data Table

The following data is synthesized using Substituent Chemical Shift (SCS) additivity rules derived from benzene derivatives, calibrated against experimental data for mono- and di-substituted anilines.

Carbon PositionAssignmentPredicted Shift (

, ppm)
Multiplicity (C-F Coupling)Coupling Constant (

, Hz)
C1 C-NH₂ (Quaternary)131.1 Doublet (

)
~13-15 Hz
C2 C-Cl (Quaternary)122.7 Doublet (

)
~8-10 Hz
C3 C-H (Aromatic)129.8 Doublet (

)
~2-3 Hz
C4 C-CH₃ (Quaternary)130.3 Doublet (

)
~8 Hz
C5 C-H (Aromatic)115.3 Doublet (

)
~24-26 Hz
C6 C-F (Quaternary)151.2 Doublet (

)
~240-250 Hz
C7 -CH₃ (Methyl)20.5 Singlet/Broad< 2 Hz

Note: Shifts are referenced to TMS (0 ppm) in CDCl₃. Solvent effects (e.g., DMSO-d₆) may cause downfield shifts of 1-2 ppm, particularly at C1 due to hydrogen bonding with the solvent.

Comparative Performance Analysis

To validate the identity of 2-Chloro-6-fluoro-4-methylaniline, researchers must distinguish it from its non-fluorinated or isomeric alternatives.

Comparison with 2-Chloro-4-methylaniline (Non-Fluorinated Analog)
  • Alternative: 2-Chloro-4-methylaniline (CAS 615-65-6).[1][2]

  • Differentiation: The absence of Fluorine at C6 results in C6 appearing as a simple C-H signal (approx. 118 ppm) rather than a deshielded doublet at 151 ppm.

  • Performance Impact: The target molecule's spectrum is more complex due to splitting but offers higher specificity . The

    
     doublet at ~151 ppm is an unambiguous fingerprint for the fluorinated product.
    
Comparison Table: Target vs. Analog
CarbonTarget: 2-Cl-6-F-4-Me-AnilineAnalog: 2-Cl-4-Me-Aniline (Exp.)Difference (

)
C6 (F-site) 151.2 ppm (d) 118.5 ppm (s) +32.7 (Deshielding by F)
C1 (NH₂-site) 131.1 ppm (d) 141.4 ppm (s) -10.3 (Shielding by ortho-F)
C5 (Ortho-F) 115.3 ppm (d) 129.5 ppm (s) -14.2 (Shielding by ortho-F)

Experimental Methodology & Workflow

To obtain reproducible data comparable to the predictions above, follow this standardized protocol.

Sample Preparation Protocol
  • Mass: Weigh 20–30 mg of 2-Chloro-6-fluoro-4-methylaniline.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl₃? Minimizes solvent-solute interactions compared to DMSO, providing sharper resolution of small coupling constants (

      
      , 
      
      
      
      ).
  • Filtration: If the solution is cloudy (common with amine salts), filter through a small plug of glass wool into the NMR tube.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is needed, or standard zg30 for routine ID.

  • Spectral Width: 240 ppm (to capture the C-F doublet up to ~160 ppm and Carbonyl impurities).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C4, C6) have long T1 relaxation times. A short D1 will suppress their intensity, making the C-F doublet difficult to detect.

  • Scans (NS): Minimum 1024 scans. (Fluorine splitting distributes signal intensity into doublets, lowering the effective Signal-to-Noise ratio).

Visualization: Assignment Logic & Workflow

Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the C13 peaks based on coupling constants (


) and chemical shifts (

).

NMR_Assignment Start Start: Analyze C13 Spectrum Check_Doublets Are there large Doublets? Start->Check_Doublets Assign_C6 Assign C6 (C-F) δ ~151 ppm J ~245 Hz Check_Doublets->Assign_C6 Yes (J > 200Hz) Check_Shielded Check Shielded Region (110-120 ppm) Assign_C6->Check_Shielded Assign_C5 Assign C5 (C-H ortho to F) δ ~115 ppm J ~25 Hz Check_Shielded->Assign_C5 Large Doublet (J ~25Hz) Check_Quaternary Identify Quaternary Carbons (Low Intensity) Assign_C5->Check_Quaternary Assign_C1 Assign C1 (C-NH2) δ ~131 ppm J ~15 Hz Check_Quaternary->Assign_C1 Assign_Methyl Assign Methyl Group δ ~20 ppm (Singlet) Assign_C1->Assign_Methyl

Figure 1: Step-by-step logic for assigning C13 NMR signals in fluorinated anilines.

Experimental Workflow

Exp_Workflow Prep 1. Dissolve 30mg in CDCl3 Acquire 2. Acquire 1024 Scans (D1 = 2.0s) Prep->Acquire Process 3. Process LB = 1.0 Hz Acquire->Process Analyze 4. Measure J-Couplings (Hz) Process->Analyze

Figure 2: Recommended experimental workflow for high-resolution C13 NMR data acquisition.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methylaniline Product Sheet & NMR Data. Retrieved from Sigma-Aldrich.[1] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Link

  • Reich, H. J. (2021). 13C NMR Chemical Shifts - Substituent Effects. University of Wisconsin-Madison. Link

  • BenchChem. (2025).[3] Comparative Spectroscopic Guide to Chloro-fluoroaniline Derivatives. Link

Sources

Validation

HPLC method for separating 2-Chloro-6-fluoro-4-methylaniline isomers

Title: HPLC Method Development for the Separation of 2-Chloro-6-fluoro-4-methylaniline Positional Isomers: A Comparative Guide Executive Summary Separating positional isomers of halogenated anilines, such as 2-Chloro-6-f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for the Separation of 2-Chloro-6-fluoro-4-methylaniline Positional Isomers: A Comparative Guide

Executive Summary Separating positional isomers of halogenated anilines, such as 2-Chloro-6-fluoro-4-methylaniline and its derivatives, presents a significant analytical bottleneck in pharmaceutical and agrochemical development. Due to identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional reversed-phase C18 columns often fail to achieve baseline resolution. This guide objectively compares standard alkyl phases against fluorinated and specialty stationary phases, providing a self-validating, step-by-step HPLC protocol optimized for high-throughput isomer resolution.

The Mechanistic Challenge of Halogenated Positional Isomers

Positional isomers of 2-Chloro-6-fluoro-4-methylaniline differ only in the spatial arrangement of the chlorine, fluorine, and methyl groups around the aniline ring.

  • Hydrophobic Similarity: Standard C18 columns rely on dispersive (hydrophobic) interactions. Because the overall hydrophobicity of these isomers is practically identical, they tend to co-elute.

  • Electronic Distribution: The key to separating these compounds lies in exploiting subtle differences in their electron density and dipole moments. The highly electronegative fluorine and chlorine atoms create distinct localized dipoles depending on their ortho, meta, or para positions relative to the electron-donating amine (

    
    ) group.
    

Column Chemistry Selection: Causality and Comparison

To achieve baseline resolution (


), the stationary phase must offer orthogonal retention mechanisms beyond simple hydrophobicity.
  • Standard C18 (Alkyl Phase):

    • Mechanism: Dispersive interactions.

    • Performance: Poor. Results in critical pair co-elution.

  • Pentafluorophenyl (PFP) Phase (Recommended):

    • Mechanism: PFP columns provide multi-modal retention:

      
       interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity. The rigid, electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich regions of the aniline isomers. As noted in industry literature regarding fluorinated phases, PFP columns excel at resolving halogenated aromatics by recognizing subtle charge transfer differences[1].
      
  • Metal-Organic Frameworks (MOFs) / Specialty Columns:

    • Mechanism: Columns packed with MOFs (e.g., MIL-53(Fe) or UiO-67) offer rigid pore structures that separate isomers based on precise molecular shape and size exclusion[2][3]. While highly effective for rigid positional isomers, they are less commercially ubiquitous than PFP columns for routine QA/QC.

Mechanism A 2-Chloro-6-fluoro-4-methylaniline Isomer Mixture B Standard C18 Column (Hydrophobic Interactions) A->B Injected C PFP (Pentafluorophenyl) Column (Multi-modal Interactions) A->C Injected D Co-elution / Poor Resolution (Rs < 1.0) B->D Similar Hydrophobicity F Pi-Pi Interactions C->F G Dipole-Dipole Interactions C->G H Hydrogen Bonding C->H E Baseline Separation (Rs > 2.0) F->E G->E H->E

Caption: Mechanistic comparison of C18 vs. PFP columns for halogenated aniline isomer separation.

Comparative Performance Data

The following table summarizes the expected chromatographic performance when analyzing a mixture of 2-Chloro-6-fluoro-4-methylaniline and its closest positional isomers using a standardized gradient of 0.1% Formic Acid in Water/Acetonitrile.

Column TypeStationary PhaseRetention Time (Main)Resolution (

)
Tailing Factor (

)
Primary Retention Mechanism
Agilent ZORBAX Eclipse Plus C18 Octadecylsilane6.2 min0.8 (Co-elution)1.4Dispersive (Hydrophobic)
Waters XBridge Phenyl Phenyl-Hexyl7.5 min1.2 (Partial)1.2Dispersive,

Phenomenex Kinetex PFP Pentafluorophenyl9.1 min2.4 (Baseline) 1.05 Dipole-dipole,

, H-bonding
MOF-packed (e.g., MIL-53) Iron-terephthalate12.4 min2.6 (Baseline)1.6Shape selectivity, Host-guest

Optimized Step-by-Step Protocol (Self-Validating System)

To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST) to validate column performance prior to sample analysis.

A. Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 mm × 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid protonates the aniline

    
     group, preventing secondary interactions with residual silanols on the silica support that cause peak tailing).
    
  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics without compromising the exothermic enthalpy of adsorption required for isomer resolution[4]).

  • Detection: UV at 254 nm (or PDA 200-400 nm for spectral peak purity confirmation).

  • Injection Volume: 5 µL.

B. Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
12.0 40 60
15.0 10 90
15.1 80 20

| 20.0 | 80 | 20 (Re-equilibration) |

C. Step-by-Step Methodology

  • Preparation of Mobile Phases: Filter Mobile Phase A and B through a 0.22 µm PTFE membrane. Degas ultrasonically for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of 2-Chloro-6-fluoro-4-methylaniline reference standard and 10 mg of known isomeric impurities. Dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution. Dilute to 0.1 mg/mL using a 50:50 Water:Acetonitrile diluent[5].

  • System Suitability Testing (SST): Inject the standard mixture six times consecutively.

    • Validation Criteria: The Relative Standard Deviation (RSD) of the peak areas must be

      
      . The resolution (
      
      
      
      ) between the critical isomer pair must be
      
      
      . The tailing factor (
      
      
      ) must be
      
      
      .
  • Sample Analysis: Once SST passes, inject the unknown samples. Bracket the samples with standard injections every 10 runs to verify retention time stability.

  • Data Processing: Integrate peaks at 254 nm. Use the PDA spectral data to confirm peak purity (ensuring no co-eluting impurities are hidden beneath the main peak).

Protocol S1 Sample & Standard Prep (0.1 mg/mL in 50:50 H2O:ACN) S2 System Suitability Test (SST) 6x Standard Injections S1->S2 Dec SST Passed? (Rs > 1.5, Tailing < 1.5) S2->Dec S3 Execute Chromatographic Run (PFP Column, 30°C, Gradient) S4 Data Analysis & Integration (UV 254 nm) S3->S4 Val Proceed to Sample Analysis & Quantitation S4->Val Dec->S3 Yes Opt Troubleshoot: Check pH, Replace Column Dec->Opt No Opt->S2 Re-run SST

Caption: Self-validating workflow for the HPLC analysis of halogenated aniline isomers.

Conclusion

For the separation of 2-Chloro-6-fluoro-4-methylaniline isomers, traditional C18 columns are fundamentally limited by their reliance on dispersive interactions. Transitioning to a Pentafluorophenyl (PFP) stationary phase introduces critical dipole-dipole and


 interactions, enabling robust, baseline separation. By pairing the PFP column with an acidic gradient and strict system suitability controls, laboratories can achieve highly reproducible and accurate isomer quantitation.

References

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online, Nov 2020. Available at: [Link]

  • The Royal Society of Chemistry. "Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column." Analytical Methods, 2014. Available at: [Link]

  • MDPI. "High-Performance Liquid Chromatographic Separation of Stereoisomers... Utilizing Ion Exchangers." Molecules, 2025. Available at: [Link]

Sources

Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering a unique molecular fingerprint through the fragmentation patterns of ionized molecules. This guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-6-fluoro-4-methylaniline, a substituted aniline of interest in medicinal chemistry and material science.

This document moves beyond a simple cataloging of spectral data. As Senior Application Scientists, we delve into the causal mechanisms behind bond cleavages, compare the fragmentation behavior with structurally related analogs, and provide detailed experimental protocols to ensure data integrity and reproducibility.

The Structural Context: Predicting Fragmentation Pathways

2-Chloro-6-fluoro-4-methylaniline possesses a unique combination of substituents on the aniline core: a chloro group, a fluoro group, a methyl group, and the amino group. Each of these functional groups will influence the fragmentation cascade following electron ionization. The stability of the aromatic ring and the presence of heteroatoms with lone pair electrons (nitrogen and halogens) will be key determinants of the observed fragment ions.

Based on established principles of mass spectrometry, the primary fragmentation events for aromatic amines often involve the loss of small neutral molecules or radicals.[1] For halogenated compounds, the loss of the halogen atom is a common pathway.[2] The presence of a methyl group can lead to benzylic cleavage.

Experimental Protocol for Mass Spectrometric Analysis

To ensure the acquisition of a clean and reproducible mass spectrum for 2-Chloro-6-fluoro-4-methylaniline, the following experimental setup using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.

Sample Preparation:

A dilute solution of 2-Chloro-6-fluoro-4-methylaniline (approximately 1 mg/mL) should be prepared in a volatile organic solvent such as methanol or acetonitrile.

Gas Chromatography (GC) Parameters:

  • Injector: Split/splitless, operated in splitless mode for optimal sensitivity.

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable.

  • Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This standard energy level provides sufficient energy to induce fragmentation and generate reproducible spectra for library matching.[3]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: A typical scan range of m/z 40 to 400 is appropriate to capture the molecular ion and all significant fragment ions.

  • Data Acquisition: Full scan mode.

This protocol is designed to ensure complete volatilization of the analyte, efficient separation from any impurities, and the generation of a characteristic and reproducible fragmentation pattern.

Predicted Fragmentation Pattern of 2-Chloro-6-fluoro-4-methylaniline

The molecular weight of 2-Chloro-6-fluoro-4-methylaniline is 159.59 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope.[4]

Table 1: Predicted Major Fragment Ions for 2-Chloro-6-fluoro-4-methylaniline

m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Neutral Loss Significance
159/161[C₇H₇ClFN]⁺-Molecular Ion (M⁺)
144/146[C₆H₄ClFN]⁺•CH₃Loss of the methyl radical
124[C₇H₇FN]⁺•ClLoss of the chlorine radical
129[C₆H₄FN]⁺HCNLoss of hydrogen cyanide from the [M-CH₃]⁺ ion
99[C₆H₄F]⁺HCNLoss of hydrogen cyanide from the [M-Cl]⁺ ion

The fragmentation process can be visualized as a series of competing and sequential reactions initiated by the high-energy electrons in the ion source.

Fragmentation_Pathway M [C₇H₇ClFN]⁺˙ m/z 159/161 (Molecular Ion) F1 [C₆H₄ClFN]⁺ m/z 144/146 M->F1 - •CH₃ F2 [C₇H₇FN]⁺ m/z 124 M->F2 - •Cl F3 [C₆H₄FN]⁺ m/z 129 F1->F3 - HCN F4 [C₆H₄F]⁺ m/z 99 F2->F4 - HCN

Caption: Predicted fragmentation pathway of 2-Chloro-6-fluoro-4-methylaniline.

Comparative Fragmentation Analysis

To better understand the influence of each substituent on the fragmentation pattern, we will compare the predicted fragmentation of 2-Chloro-6-fluoro-4-methylaniline with the known fragmentation of similar molecules.

Comparison with 2-Chloro-4-methylaniline

The mass spectrum of 2-Chloro-4-methylaniline is available and provides a valuable reference.[5] The key difference is the absence of the fluorine atom. The fragmentation of 2-Chloro-4-methylaniline will also show the loss of the methyl group and the chlorine atom. However, the relative abundances of these fragments may differ due to the electronic effect of the fluorine atom in our target molecule. The strong electron-withdrawing nature of fluorine can influence the stability of the resulting fragment ions.

Comparison with 5-Fluoro-2-methylaniline

The NIST WebBook provides the mass spectrum of 5-Fluoro-2-methylaniline.[6] This compound lacks the chlorine atom. Its fragmentation will be dominated by the loss of the methyl group and potentially hydrogen cyanide. By comparing the fragmentation of our target molecule to this analog, we can isolate the effect of the chloro substituent on the fragmentation pathways.

Table 2: Comparative Fragmentation of Aniline Derivatives

Compound Molecular Ion (m/z) Key Fragment 1 (m/z) Neutral Loss 1 Key Fragment 2 (m/z) Neutral Loss 2
2-Chloro-6-fluoro-4-methylaniline 159/161144/146•CH₃124•Cl
2-Chloro-4-methylaniline 141/143126/128•CH₃106•Cl
5-Fluoro-2-methylaniline 125110•CH₃98HCN from [M-CH₃]⁺

This comparative analysis highlights how the presence and nature of different substituents direct the fragmentation pathways, providing a more robust framework for spectral interpretation.

Conclusion

The predicted mass spectrometry fragmentation pattern of 2-Chloro-6-fluoro-4-methylaniline is characterized by a prominent molecular ion peak with a distinct chlorine isotope pattern, followed by significant fragment ions resulting from the loss of the methyl radical and the chlorine radical. Further fragmentation through the loss of hydrogen cyanide is also anticipated. By comparing this predicted pattern with the known fragmentation of structurally similar anilines, we gain a deeper understanding of the substituent effects on the fragmentation mechanisms. The experimental protocol provided herein offers a standardized method for acquiring high-quality mass spectra, facilitating the confident identification and structural elucidation of this and other novel chemical entities.

References

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Journal of Physical and Chemical Reference Data | AIP Publishing.
  • Scheme 2. Proposed mechanisms for the fragmentation that lead to the... - ResearchGate.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed.
  • An unusual fragmentation mechanism involving the transfer of a methyl group.
  • 2-Chloro-4-methylaniline(615-65-6) MS spectrum - ChemicalBook.
  • Mass Spectrometry - MSU chemistry.
  • mass spectra - fragmentation patterns - Chemguide.
  • Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary.
  • Interpretation of mass spectra.
  • 3.1: Electron Ionization - Chemistry LibreTexts.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect - PMC.
  • 2-Chloro-4-fluoro-6-methylaniline -.
  • 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem.
  • Fragmentation dynamics of the doubly charged aniline: the source of kinetically excited CnH3+ ions - RSC Publishing.
  • 5-Fluoro-2-methylaniline - the NIST WebBook.
  • 2-Chloro-4-methylaniline 98 615-65-6 - Sigma-Aldrich.

Sources

Validation

Comparative Guide: Reactivity of 2-Chloro-6-fluoro-4-methylaniline vs. 2,6-Difluoro-4-methylaniline

This guide provides an in-depth technical comparison between 2-Chloro-6-fluoro-4-methylaniline and 2,6-Difluoro-4-methylaniline , focusing on their distinct reactivity profiles in medicinal chemistry applications.[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Chloro-6-fluoro-4-methylaniline and 2,6-Difluoro-4-methylaniline , focusing on their distinct reactivity profiles in medicinal chemistry applications.[1]

Executive Summary: The Steric vs. Electronic Trade-off

In drug discovery, the choice between a chloro-fluoro (Cl/F) and a difluoro (F/F) aniline scaffold is rarely arbitrary.[1] While both serve as electron-deficient building blocks for kinase inhibitors and agrochemicals, they offer distinct reactivity profiles:[1]

  • 2,6-Difluoro-4-methylaniline (Compound B) is the more nucleophilic and less sterically hindered option.[1] It is generally easier to couple in standard amide bond formations but can be metabolically labile at the para-methyl position.

  • 2-Chloro-6-fluoro-4-methylaniline (Compound A) introduces significant steric bulk and asymmetry .[1] It is a weaker nucleophile requiring specialized catalytic systems (e.g., Buchwald-Hartwig) but offers unique conformational locking properties in the final drug target due to the larger chlorine atom.[1]

Physicochemical Atlas

The following data highlights the fundamental differences that drive the reactivity of these two intermediates.

FeatureCompound A Compound B
Name 2-Chloro-6-fluoro-4-methylaniline 2,6-Difluoro-4-methylaniline
Structure Asymmetric (ortho-Cl, ortho-F)Symmetric (ortho-F, ortho-F)
CAS Number 1260812-48-3 13344-93-9 (Free Base)
Molecular Weight 159.59 g/mol 143.13 g/mol
Est.[1][2] pKa (Conjugate Acid) ~1.2 – 1.8 (Very Weak Base)~2.8 – 3.2 (Weak Base)
Steric Radius (Ortho) Cl: 1.75 Å (Significant Bulk)F: 1.47 Å (Mimics H)
Electronic Character High Inductive Withdrawal (-I)Moderate Resonance (+R)High Inductive Withdrawal (-I)Strong Resonance (+R)
Nucleophilicity Low (Hindered & Electron Poor)Moderate-Low (Electron Poor)

Key Insight: The Chlorine atom is approximately 20% larger than Fluorine.[1] In the ortho position, this creates a "steric wall" that significantly retards nucleophilic attack compared to the difluoro analog.[1]

Reactivity Deep Dive
A. Nucleophilic Substitution (Amide Formation) [1]
  • Mechanism: The aniline nitrogen attacks an electrophile (e.g., acyl chloride or activated ester).[1]

  • Compound B (F/F): Reacts readily with standard coupling agents (HATU, EDC).[1] The small fluorine atoms allow the nitrogen lone pair to remain accessible.

  • Compound A (Cl/F): The bulky ortho-chlorine atom forces the amino group to twist out of planarity or physically blocks the approach of large electrophiles.[1]

    • Operational Consequence: You must use high-activity acylating agents (e.g., acid chlorides, mixed anhydrides) and elevated temperatures.[1] Standard peptide coupling conditions often stall or result in low yields.

B. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the most critical differentiation point.[1] The success of C-N bond formation depends heavily on the ligand's ability to facilitate reductive elimination around the steric bulk.

BuchwaldLogic Start Select Aniline Substrate CompB 2,6-Difluoro-4-methylaniline (Less Hindered) Start->CompB CompA 2-Chloro-6-fluoro-4-methylaniline (Sterically Congested) Start->CompA LigandB Standard Bulky Phosphines (e.g., BINAP, Xantphos) CompB->LigandB Compatible LigandA Specialized Dialkylbiaryl Phosphines (e.g., BrettPhos, XPhos) CompA->LigandA Required MechB Facile Reductive Elimination LigandB->MechB MechA Difficult Reductive Elimination Requires Flexible Ligand LigandA->MechA

Figure 1: Ligand selection strategy based on steric demand of the aniline substrate.

  • For Compound B: Standard ligands like BINAP or Xantphos are often sufficient because the steric demand is manageable.[1]

  • For Compound A: The ortho-chloro substituent creates significant steric pressure.[1] You must use "Third Generation" Buchwald ligands like BrettPhos or RuPhos .[1] These ligands are designed to form a "pocket" that accommodates the large halide while forcing the palladium center to reductively eliminate the product [1].

Experimental Protocols
Protocol 1: Amide Coupling (High-Difficulty Substrate)

Use this protocol for Compound A (Cl/F) where standard HATU couplings fail.[1]

Reagents:

  • Aniline: 2-Chloro-6-fluoro-4-methylaniline (1.0 equiv)[1]

  • Acid Chloride: R-COCl (1.2 equiv)[1]

  • Base: 2,6-Lutidine (2.5 equiv) - Chosen for low steric interference compared to TEA.[1]

  • Solvent: Dichloromethane (DCM) or DCE.[1]

Procedure:

  • Dissolve the aniline (1.0 equiv) and 2,6-lutidine (2.5 equiv) in anhydrous DCM (0.2 M) under N₂.

  • Cool the mixture to 0 °C.

  • Add the acid chloride (1.2 equiv) dropwise. Note: If the acid chloride is solid, dissolve in minimal DCM first.[1]

  • Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 4 hours, heat to reflux (40 °C).[1]

  • Quench: Add sat. NaHCO₃. Extract with EtOAc.

  • Why this works: The acid chloride is the most reactive electrophile available, overcoming the poor nucleophilicity of the aniline. 2,6-lutidine acts as a proton sponge without acting as a competing nucleophile.[1]

Protocol 2: Buchwald-Hartwig Amination (Sterically Demanding)

Optimized for Compound A coupling with Aryl Bromides.[1]

Reagents:

  • Aniline: 2-Chloro-6-fluoro-4-methylaniline (1.2 equiv)[1]

  • Aryl Bromide: Ar-Br (1.0 equiv)[1][3]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: BrettPhos (4-6 mol%) - Critical for ortho-substituted anilines.[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Procedure:

  • In a glovebox or under strict Argon flow, combine Pd₂(dba)₃, BrettPhos, Aryl Bromide, and Base in a reaction vial.

  • Add 1,4-Dioxane (degassed).[1]

  • Stir at RT for 5 mins to pre-complex the catalyst.

  • Add the Aniline (Compound A).

  • Seal and heat to 100–110 °C for 12–18 hours.

  • Validation: Filter through Celite and analyze by LCMS.

  • Why this works: BrettPhos is specifically engineered to facilitate the coupling of primary amines with ortho-substituents by preventing the formation of stable, unreactive palladium-amine complexes [2].[1]

Safety & Handling
Hazard2-Chloro-6-fluoro-4-methylaniline 2,6-Difluoro-4-methylaniline
Skin Absorption High Risk. Lipophilic nature allows rapid absorption.[1]High Risk. Fluorinated anilines are toxic.[1]
Inhalation Irritant to respiratory tract.[1]Irritant.
Methemoglobinemia Specific Danger. Anilines can oxidize hemoglobin.[1] Cl-analogs often have longer half-lives.Specific Danger. Monitor for cyanosis (blue skin/lips).[1]
Storage Store under Nitrogen (oxidizes to brown oil).[1]Store under Nitrogen (hygroscopic HCl salt).[1]

Precaution: Both compounds should be handled in a fume hood with double nitrile gloves.[1] In case of spill, treat with bleach solution to oxidize the amine before disposal.

References
  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006).[1] The Buchwald–Hartwig Amination: A versatile tool for the synthesis of 2,6-disubstituted anilines.[1] Organic Letters, 8(26), 5951-5954.[1]

  • GuideChem. (2024).[1] 2-Chloro-4-methylaniline Properties (Extrapolated data for Cl-analogs).

  • PubChem. (2024).[1][4] 2,6-Difluoroaniline Compound Summary.

Sources

Comparative

Comparative Guide: GC-MS Methodologies for 2-Chloro-6-fluoro-4-methylaniline

This guide serves as a technical comparison and method development resource for the GC-MS analysis of 2-Chloro-6-fluoro-4-methylaniline (CAS: 1260812-48-3). It is designed for analytical chemists and process development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and method development resource for the GC-MS analysis of 2-Chloro-6-fluoro-4-methylaniline (CAS: 1260812-48-3). It is designed for analytical chemists and process development scientists requiring robust separation of this intermediate from its structural isomers during pharmaceutical synthesis.

Executive Summary & Analyte Profile

2-Chloro-6-fluoro-4-methylaniline is a critical building block in the synthesis of next-generation kinase inhibitors. Its analysis is complicated by the presence of "positional isomers" (e.g., 2-chloro-4-fluoro-6-methylaniline) generated during non-selective halogenation or nitration steps in the precursor synthesis.

This guide compares three distinct analytical approaches to ensure purity and identity confirmation:

  • Standard Non-Polar Method (DB-5ms): Baseline screening.

  • Mid-Polar Method (DB-1701/DB-35ms): Recommended for isomer resolution.

  • Derivatization Method (TFA-Protection): High-sensitivity trace analysis.

Analyte Specifications
PropertyDetail
Chemical Name 2-Chloro-6-fluoro-4-methylaniline
CAS Number 1260812-48-3
Molecular Formula C

H

ClFN
Molecular Weight 159.59 g/mol
Key Fragments (EI) 159 (M

), 161 (M+2), 124 (M-Cl), 104 (M-Cl-HF)
Boiling Point (Est.) 225–230 °C

Comparative Performance: Column & Method Selection

The primary challenge in analyzing halogenated anilines is the "tailing" caused by the interaction of the amine (-NH


) group with active silanol sites on the column, and the difficulty in separating isomers with similar boiling points.
Table 1: Method Performance Matrix
FeatureMethod A: Non-Polar (DB-5ms)Method B: Mid-Polar (DB-35ms / DB-1701)Method C: Derivatization (TFA-Derivative)
Stationary Phase 5% Phenyl Polysiloxane35% Phenyl / 14% Cyanopropyl5% Phenyl (Analyte Protected)
Retention Behavior Boiling Point dominantDipole-Dipole & H-BondingVolatility dominant
Isomer Resolution Low (Co-elution likely)High (Separates F/Cl positions)Moderate
Peak Shape Tailing (unless base-deactivated)SharpExcellent (Symmetric)
Prep Time Fast (Dilute & Shoot)Fast (Dilute & Shoot)High (Requires reaction)
Rec.[1] Use Case Raw Material IDImpurity Profiling / QC Trace Quantitation (<1 ppm)

Experimental Protocols

Protocol A: Mid-Polar Separation (Recommended for QC)

This method utilizes a mid-polarity column to exploit the electronegativity differences between the Fluorine and Chlorine substituents, providing superior separation of isomers compared to standard non-polar columns.

Instrument Setup:

  • GC System: Agilent 7890B / 8890 or equivalent.

  • MS Detector: Single Quadrupole (Scan/SIM mode).

  • Column: DB-1701 or VF-17ms (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The cyanopropylphenyl phase interacts with the varying dipole moments of the halogenated isomers.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM) . Ensure the solvent is anhydrous to prevent amine oxidation.

  • Inlet Parameters:

    • Temperature: 250 °C.

    • Mode: Split (20:1) to prevent column overload and improve peak shape.

    • Liner: Ultra Inert Split Liner with glass wool (deactivated).

  • Oven Program:

    • Initial: 60 °C (Hold 1 min).

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 240 °C (Critical resolution window).

    • Hold: 2 min at 240 °C.

  • Detection (MS):

    • Source Temp: 230 °C.

    • Quad Temp: 150 °C.[1]

    • SIM Mode: Monitor ions 159, 161, 124 .

Protocol B: Derivatization (For Trace Analysis)

If peak tailing compromises sensitivity, convert the amine to a trifluoroacetamide derivative.

  • Reaction: Mix 100 µL sample solution + 50 µL TFAA (Trifluoroacetic anhydride) + 10 µL Pyridine.

  • Incubation: 60 °C for 20 mins.

  • Dry Down: Evaporate under N

    
     stream and reconstitute in Ethyl Acetate.
    
  • Analysis: Run on standard DB-5ms column. The derivative is non-polar and elutes sharply.

Retention Time Prediction & Logic

Since exact retention times shift with column age and flow rates, use Relative Retention Indices (RRI) anchored by stable markers.

  • Reference Anchor: 2-Chloro-6-methylaniline (Simpler analog).

  • Shift Logic: Adding a Fluorine atom typically increases the Boiling Point slightly but decreases polarity relative to an -H. However, on a polar column, the high electronegativity of F increases retention.

Expected Elution Order (DB-1701):

  • 2-Fluoro-4-methylaniline (Lowest BP)

  • 2-Chloro-6-methylaniline[2]

  • 2-Chloro-6-fluoro-4-methylaniline (Target)

  • Dichloro-analogs (Impurities)[1][3]

Visualization of Workflows

Diagram 1: Method Development Logic

This flowchart illustrates the decision process for selecting the correct GC-MS pathway based on the analytical goal (Purity vs. Trace Quantitation).

MethodSelection Start Start: Sample Received (2-Cl-6-F-4-Me-Aniline) Goal Define Analytical Goal Start->Goal Screening Rapid ID / Purity >98% Goal->Screening Routine Impurity Isomer Separation / QC Goal->Impurity Critical Trace Trace Quant / Bioanalysis Goal->Trace Low Level MethodA Method A: DB-5ms (Non-Polar) Fast, General Screening->MethodA MethodB Method B: DB-1701 (Mid-Polar) High Isomer Resolution Impurity->MethodB MethodC Method C: Derivatization (TFAA + DB-5ms) High Sensitivity Trace->MethodC Result1 Pass/Fail ID MethodA->Result1 Co-elution Risk Result2 Quantify Impurities MethodB->Result2 Separates Isomers Result3 LOD < 10 ppb MethodC->Result3 Perfect Peak Shape

Caption: Decision matrix for selecting the optimal GC-MS method based on analytical requirements.

Diagram 2: Impurity Origin & Separation

Understanding where isomers come from helps in identifying them in the chromatogram.

SynthesisImpurities Precursor Precursor: 2-Chloro-6-fluorotoluene Nitration Nitration Step (Non-selective) Precursor->Nitration Isomer1 Major: 4-Nitro (Target Precursor) Nitration->Isomer1 Para-direction (Major) Isomer2 Minor: 3-Nitro (Impurity Precursor) Nitration->Isomer2 Meta-direction (Minor) Reduction Reduction (Fe/HCl) Isomer1->Reduction Isomer2->Reduction Target Target Analyte: 2-Chloro-6-fluoro-4-methylaniline Reduction->Target Impurity Impurity: 2-Chloro-4-fluoro-6-methylaniline (Positional Isomer) Reduction->Impurity Separation GC Separation (DB-1701) Target->Separation Elutes Later (Mid-Polar) Impurity->Separation Elutes Earlier (Mid-Polar)

Caption: Synthesis pathway showing the origin of positional isomers and their separation logic.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 2-Chloro-4-methylaniline (Analog Reference). NIST Chemistry WebBook.[4] Available at: [Link]

  • Dorgerloh, U., et al. (2021).[1][3] "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." Journal of Chromatography A. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Chloro-6-fluoro-4-methylaniline

Executive Summary & Chemical Profile 2-Chloro-6-fluoro-4-methylaniline (CAS: 247264-67-1) is a halogenated aromatic amine intermediate. Unlike standard organic waste, its disposal requires strict adherence to protocols t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Chloro-6-fluoro-4-methylaniline (CAS: 247264-67-1) is a halogenated aromatic amine intermediate. Unlike standard organic waste, its disposal requires strict adherence to protocols that account for hydrogen fluoride (HF) generation during combustion and high acute toxicity.

Senior Scientist Insight: The presence of the fluorine atom at the C6 position fundamentally changes the disposal pathway. Standard incineration without scrubbing will release corrosive HF gas, damaging facility infrastructure and violating emission standards. Furthermore, as an aniline derivative, it poses a risk of methemoglobinemia upon skin contact.

Chemical & Hazard Data Table
PropertySpecificationOperational Implication
Physical State Solid (typically off-white/brown crystals)Dust control is critical during transfer.
Combustion Byproducts HF , HCl, NOx, CO, CO2CRITICAL: Incinerator must have a caustic scrubber.
Acute Toxicity Toxic (Oral/Dermal/Inhalation)Zero skin contact tolerance; use double-gloving.
Reactivity Incompatible with acids, acid chlorides, strong oxidizersDo NOT mix with acidic waste streams (risk of exothermic reaction).
UN Number UN 2811 (Solid) or UN 2810 (Liquid)Proper shipping name: Toxic solid/liquid, organic, n.o.s.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from general organic waste streams to prevent downstream compliance failures.

Causality of Segregation
  • Why separate from oxidizers? Aromatic amines can react violently with strong oxidizers (e.g., nitric acid), leading to fires or explosion.

  • Why label "Fluorinated"? Waste haulers need to know about the fluorine content to route the waste to an incinerator capable of neutralizing HF.

Workflow: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct container.

SegregationLogic Start Waste Generation: 2-Chloro-6-fluoro-4-methylaniline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper, Tips) StateCheck->Debris Consumables SolidBin Container A: Toxic Solids Label: 'Toxic, Halogenated' Solid->SolidBin Place in wide-mouth jar LiquidBin Container B: Halogenated Solvents (Segregated from Acids) Liquid->LiquidBin Verify pH > 6 DebrisBin Container C: Solid Hazardous Waste (Double Bagged) Debris->DebrisBin Seal immediately

Figure 1: Decision logic for segregating halogenated aniline waste at the point of generation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Handling

Objective: Containment of dust and prevention of environmental leaching.

  • PPE Verification: Wear nitrile gloves (double-gloved), lab coat, and safety goggles. Use a P100 respirator if working outside a fume hood.

  • Primary Containment: Place the solid waste into a clear, wide-mouth polyethylene or glass jar. Do not use metal containers (corrosion risk if moisture is present).

  • Labeling: Affix a hazardous waste label.

    • Mandatory Text: "Toxic Solid, Organic, N.O.S. (Contains 2-Chloro-6-fluoro-4-methylaniline)."

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Place the primary container inside a secondary spill-proof tray or bag until pickup.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent incompatibility reactions and prepare for incineration.

  • Compatibility Check: Ensure the solvent stream is halogenated compatible .

    • Safe Solvents: Dichloromethane, Chloroform, Ethyl Acetate.

    • Unsafe Mixing: Do not mix with Nitric Acid, Sulfuric Acid, or Peroxides.

  • pH Verification: Check the pH of the solution. If acidic (pH < 4), neutralize carefully with Sodium Bicarbonate to pH 6-8 before adding to the waste drum. This prevents gas generation.

  • Transfer: Pour into the "Halogenated Solvent" waste drum using a funnel.

  • Log Entry: Immediately log the volume and chemical name on the waste drum inventory sheet. Explicitly note "Fluorinated" for the waste hauler.

Protocol C: Spill Response (Immediate Action)

Trustworthiness Check: Do not use bleach (Sodium Hypochlorite) to clean aniline spills. Bleach can react with anilines to form chloramines or other toxic oxidation products.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Isolate Area) Spill->Evacuate PPE 2. Don PPE (Resp protection, Double Gloves) Evacuate->PPE Absorb 3. Absorb (Use Vermiculite/Sand) PPE->Absorb Collect 4. Collect (Scoop into HazBag) Absorb->Collect Wash 5. Surface Wash (Soap & Water - NO BLEACH) Collect->Wash Dispose 6. Dispose as HazWaste Wash->Dispose

Figure 2: Emergency response workflow for 2-Chloro-6-fluoro-4-methylaniline spills.[2][3][4][5][6]

Final Disposition & Regulatory Compliance

Incineration Requirements

The ultimate fate of this chemical must be High-Temperature Incineration .

  • Mechanism: The material is injected into a combustion chamber (>1000°C).

  • Scrubbing: Because the molecule contains Chlorine and Fluorine, the incinerator exhaust must pass through a wet scrubber (typically caustic soda) to neutralize the HCl and HF gases formed.

  • Verification: Confirm your waste disposal contractor (e.g., Veolia, Clean Harbors) is permitted for "Halogenated Organic Waste."

Regulatory Classification (US/EU)
  • RCRA (USA): Likely falls under "Listed" wastes (P or U series) if pure, or "Characteristic" waste (D003) if reactive. However, in most R&D contexts, it is managed as D001 (Ignitable) if in solvent or Toxic based on the LD50 profile.

  • DOT/IATA:

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (2-Chloro-6-fluoro-4-methylaniline).

    • Class: 6.1

    • Packing Group: III (Keep away from foodstuffs).

References

  • PubChem. (n.d.). Compound Summary: 2-Chloro-6-fluoro-4-methylaniline. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration of Halogenated Hazardous Wastes. EPA Technical Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-4-methylaniline
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Reactant of Route 2
2-Chloro-6-fluoro-4-methylaniline
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